molecular formula C7H6BrNO2 B189583 2-Bromo-4-methyl-1-nitrobenzene CAS No. 40385-54-4

2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583
CAS No.: 40385-54-4
M. Wt: 216.03 g/mol
InChI Key: JXNZCXHQQAUHBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZCXHQQAUHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429086
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40385-54-4
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-methyl-1-nitrobenzene, a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates key data from various sources and presents detailed experimental protocols for the determination of these properties, aimed at providing researchers and drug development professionals with a reliable reference.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. It is important to note that literature and chemical suppliers may reference this compound or its isomer under different CAS numbers, most commonly CAS 40385-54-4 and CAS 7745-93-9 (for 2-Bromo-1-methyl-4-nitrobenzene, also known as 2-Bromo-4-nitrotoluene).[1][2][3] The data presented herein pertains to these closely related structures.

  • Molecular Formula: C₇H₆BrNO₂[1][2]

  • IUPAC Name: this compound[1][2]

  • Synonyms: 3-Bromo-4-nitrotoluene, 2-Bromo-4-nitrotoluene[3][4][5]

Physical Properties

The physical characteristics of a compound are crucial for its handling, application in synthesis, and for purification processes. The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
CAS Number 40385-54-4 / 7745-93-9[1][6]
Molecular Weight 216.032 g/mol , 216.034 g/mol , 216.04 g/mol [1][2][3][6]
Appearance Yellow to brown solid[4]
Melting Point 37.8 °C / 76-77 °C[7][8]
Boiling Point 257.1 ± 20.0 °C at 760 mmHg[6][7]
Density 1.6 ± 0.1 g/cm³[6][7]
Flash Point 109.3 ± 21.8 °C[6][7]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4][4]

Note: Discrepancies in melting point values may be attributed to different isomers being reported under similar names or variations in experimental conditions and sample purity.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9] A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure substance, whereas impurities tend to lower and broaden the melting range.[10]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)[10]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula

  • Sample of this compound (finely powdered)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[11]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid (2-4 mm height) should be forced into the tube.[12]

  • Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11]

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20°C per minute) to get an approximate range.[12]

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is suitable for small sample quantities.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

  • Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

Density Determination (Water Displacement Method)

Density is the mass of a substance per unit volume and is a characteristic physical property.[14] For a solid that is insoluble in water, its volume can be determined by the volume of water it displaces.[15]

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • Beaker

  • Water

Procedure:

  • Mass Measurement: Weigh a sample of solid this compound on an analytical balance and record its mass (m).[16]

  • Initial Volume: Fill a graduated cylinder with a known volume of water (V₁), ensuring the solid will be fully submerged.[15]

  • Displacement: Carefully slide the weighed solid into the graduated cylinder, avoiding any splashing. Ensure no air bubbles are trapped on the surface of the solid.

  • Final Volume: Record the new water level (V₂).[15]

  • Calculation:

    • The volume of the solid (V) is the difference between the final and initial volumes: V = V₂ - V₁.[16]

    • Calculate the density (ρ) using the formula: ρ = m / V.[14][15]

Solubility Determination (Qualitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[17] A general understanding can be achieved through simple qualitative tests.

Apparatus:

  • Test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, hexane)

  • Vortex mixer or stirring rod

Procedure:

  • Solvent Addition: Add a measured amount of a chosen solvent (e.g., 3 mL) to a clean test tube.

  • Solute Addition: Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

  • Mixing: Stir or vortex the mixture for a set period (e.g., 1-2 minutes).

  • Observation: Observe if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.[18]

  • Repeat the process with different solvents to build a solubility profile.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound, a key experiment for assessing its purity and identity.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry & Powdered) start->prep_sample pack_tube Pack Capillary Tube (2-4 mm height) prep_sample->pack_tube place_in_app Insert into Apparatus pack_tube->place_in_app is_known Approximate MP Known? place_in_app->is_known fast_run Rapid Heating Run (10-20°C/min) is_known->fast_run No cool_down Cool Apparatus (10-15°C below MP) is_known->cool_down Yes get_approx Record Approx. MP fast_run->get_approx get_approx->cool_down slow_run Slow Heating Run (1-2°C/min) cool_down->slow_run observe Observe Melting slow_run->observe record_range Record T_start & T_end observe->record_range end End record_range->end

Caption: Workflow for Melting Point Determination.

References

2-Bromo-4-methyl-1-nitrobenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 2-Bromo-4-methyl-1-nitrobenzene.

Chemical Identity and Nomenclature

The compound with the systematic name this compound is an aromatic organic compound. Its nomenclature is determined by the IUPAC system, which provides a standardized method for naming chemical compounds.

  • Parent Structure: The core of this molecule is a benzene ring.

  • Principal Functional Group: The nitro group (-NO₂) is designated as the principal functional group, assigning it the locant position '1' on the benzene ring.

  • Substituents: The remaining substituents are a bromine atom and a methyl group (-CH₃).

  • Locants: Following the IUPAC rules of nomenclature, the substituents are assigned the lowest possible locant numbers, starting from the principal functional group. This results in the bromine atom being at position '2' and the methyl group at position '4'.

  • Alphabetical Order: When writing the name, the substituents are listed in alphabetical order (bromo, methyl).

Therefore, the official IUPAC Name for this compound is This compound .

Molecular and Structural Data

A summary of key identifiers and properties for this compound is presented below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 73465-98-2
Canonical SMILES CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br
InChI InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11

Chemical Structure Visualization

The structural formula of this compound illustrates the arrangement of atoms within the molecule. The benzene ring is a hexagonal structure of six carbon atoms, with alternating double bonds. The nitro, bromo, and methyl groups are attached to the carbon atoms at positions 1, 2, and 4, respectively.

Below is a diagram representing the connectivity of the atoms in this compound, generated using the DOT language.

Connectivity diagram of this compound.

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene (CAS: 40385-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1-nitrobenzene (CAS number: 40385-54-4), a substituted nitroaromatic compound. Due to its chemical structure, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document consolidates available data on its physicochemical properties, spectroscopic profile, and safety information. While specific biological activities and detailed signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide will draw upon the broader class of nitroaromatic compounds to discuss potential biological relevance and mechanisms of action. Detailed experimental protocols for the synthesis of structurally related compounds are presented to provide a foundational understanding for its preparation.

Physicochemical Properties

This compound is a solid aromatic compound with the molecular formula C₇H₆BrNO₂.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 40385-54-4[3]
Molecular Formula C₇H₆BrNO₂[3]
Molecular Weight 216.03 g/mol [3]
Density 1.6 g/cm³Benchchem
Boiling Point 257.1 °CBenchchem
Flash Point 109.3 °CBenchchem
InChIKey JXNZCXHQQAUHBJ-UHFFFAOYSA-N[3][4]
SMILES CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive, publicly available spectra are limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, methyl, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule, with the chemical shifts being characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks are summarized in Table 2.

Functional GroupExpected Wavenumber (cm⁻¹)
Nitro (NO₂) asymmetric stretch~1520
Nitro (NO₂) symmetric stretch~1350
C-Br stretch~600
Aromatic C-H stretch3000-3100
Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio is expected. The NIST WebBook provides a mass spectrum for the isomeric compound 2-bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9), which can serve as a reference.[5]

Synthesis and Reactivity

General Experimental Protocol for Nitration of a Brominated Toluene Derivative (Illustrative)

The following is a generalized procedure for the nitration of a substituted benzene ring, which is a common method for introducing a nitro group. This can be adapted for the synthesis of related compounds.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a dropping funnel, dissolve the starting bromo-methylbenzene derivative in a suitable solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5-10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice.

  • Isolation: Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitroaromatic compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., Fe/HCl or SnCl₂). This transformation yields 2-bromo-4-methylaniline, a valuable synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromine atom by strong nucleophiles.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the nitro and bromo groups. However, under forcing conditions, further substitution may occur, with the regioselectivity being influenced by the directing effects of all three substituents.

  • Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid or be halogenated under radical conditions. For instance, 2-Bromo-1-methyl-4-nitrobenzene can be oxidized to 2-bromo-4-nitrobenzaldehyde.[6]

Biological Activity and Potential Applications in Drug Development

Specific biological activity data for this compound is not extensively reported. However, the broader class of nitroaromatic compounds exhibits a wide range of biological activities, making them important scaffolds in medicinal chemistry.[7]

The biological effects of nitroaromatic compounds are often linked to the enzymatic reduction of the nitro group within cells.[8] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, and ultimately the corresponding amine.[8] The nitro radical anion, formed through a one-electron reduction, can react with molecular oxygen to produce superoxide anions, leading to oxidative stress.[8]

Antimicrobial Activity

Many nitroaromatic compounds display significant antibacterial and antifungal properties.[7][9] The mechanism of action is often attributed to the intracellular reduction of the nitro group, generating toxic reactive nitrogen species that can damage microbial DNA and other essential macromolecules.[10] For example, nitroimidazoles like metronidazole are used to treat infections caused by anaerobic bacteria and protozoa.[7]

Other Potential Biological Activities

Substituted nitroaromatic compounds have also been investigated for other therapeutic applications, including:

  • Anticancer Activity: Some nitroaromatic compounds have shown potential as anticancer agents.

  • Anti-inflammatory Effects: Nitro-fatty acids, which are naturally occurring signaling molecules, have demonstrated anti-inflammatory and cytoprotective effects.[7]

  • Central Nervous System Activity: Certain benzodiazepine derivatives containing a nitro group, such as nitrazepam and clonazepam, exhibit anxiolytic, sedative, and anticonvulsant properties.[8]

Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activities.[2]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent reactions of this compound.

G cluster_synthesis Synthesis cluster_reactions Potential Reactions cluster_application Potential Applications 4-Methyl-1-nitrobenzene 4-Methyl-1-nitrobenzene This compound This compound 4-Methyl-1-nitrobenzene->this compound Bromination 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline This compound->2-Bromo-4-methylaniline Reduction of Nitro Group Substituted anilines/phenols/etc. Substituted anilines/phenols/etc. This compound->Substituted anilines/phenols/etc. Nucleophilic Aromatic Substitution Further substituted derivatives Further substituted derivatives This compound->Further substituted derivatives Electrophilic Aromatic Substitution Pharmaceutical Scaffolds Pharmaceutical Scaffolds 2-Bromo-4-methylaniline->Pharmaceutical Scaffolds Agrochemical Intermediates Agrochemical Intermediates Substituted anilines/phenols/etc.->Agrochemical Intermediates Material Science Material Science Further substituted derivatives->Material Science

Caption: General synthetic workflow of this compound.

Biotransformation of Nitroaromatic Compounds

The diagram below illustrates the general mechanism of bioreduction of nitroaromatic compounds, which is central to their biological activity and potential toxicity.

G cluster_biotransformation Biotransformation Pathway cluster_redox Redox Cycling Nitroaromatic Compound (R-NO2) Nitroaromatic Compound (R-NO2) Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) Nitroaromatic Compound (R-NO2)->Nitroso Intermediate (R-NO) Nitroreductases (2e- reduction) Nitro Radical Anion (R-NO2•-) Nitro Radical Anion (R-NO2•-) Nitroaromatic Compound (R-NO2)->Nitro Radical Anion (R-NO2•-) 1e- reduction Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) Nitroreductases (2e- reduction) Amino Derivative (R-NH2) Amino Derivative (R-NH2) Hydroxylamine Intermediate (R-NHOH)->Amino Derivative (R-NH2) Nitroreductases (2e- reduction) Cellular Damage Cellular Damage Hydroxylamine Intermediate (R-NHOH)->Cellular Damage Toxicity Nitro Radical Anion (R-NO2•-)->Nitroaromatic Compound (R-NO2) Oxidation (O2) Superoxide Anion (O2•-) Superoxide Anion (O2•-) Nitro Radical Anion (R-NO2•-)->Superoxide Anion (O2•-) produces Oxidative Stress Oxidative Stress Superoxide Anion (O2•-)->Oxidative Stress

Caption: Bioreduction pathway of nitroaromatic compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its rich functionality allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents. While specific biological data on this compound is scarce, the well-documented activities of the broader class of nitroaromatic compounds suggest that derivatives of this compound could exhibit interesting biological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

Synthesis of 2-Bromo-4-methyl-1-nitrobenzene from 4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methyl-1-nitrobenzene from 4-methyl-1-nitrobenzene. The core of this document focuses on the electrophilic aromatic substitution methodology, detailing the reaction mechanism, experimental protocols, and characterization of the final product. Quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes visualizations of the synthetic workflow and the underlying principles of regioselectivity to aid in the understanding of this important chemical transformation. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2-bromo-4-nitrotoluene, is a valuable intermediate in organic synthesis. Its utility is derived from the presence of three distinct functional groups—a bromine atom, a methyl group, and a nitro group—which can be selectively manipulated to construct more complex molecular architectures. This compound serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

The synthesis of this compound from 4-methyl-1-nitrobenzene (p-nitrotoluene) is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. This guide will focus on the direct bromination of 4-methyl-1-nitrobenzene, a straightforward and efficient method for the preparation of the target molecule.

Reaction Mechanism and Regioselectivity

The bromination of 4-methyl-1-nitrobenzene is an electrophilic aromatic substitution reaction. The key to the successful synthesis of the desired isomer, this compound, lies in understanding the directing effects of the methyl and nitro groups on the aromatic ring.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the aromatic ring through an inductive effect, making the ring more susceptible to electrophilic attack.

  • Nitro Group (-NO₂): The nitro group is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

In 4-methyl-1-nitrobenzene, the activating methyl group's directing effect is dominant over the deactivating nitro group's effect. The methyl group directs the incoming electrophile (bromine) to the positions ortho (2- and 6-positions) and para (4-position) to itself. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions. The nitro group, being a meta-director, also directs the incoming electrophile to the 2- and 6-positions (which are meta to the nitro group). Therefore, both substituents direct the bromination to the same position, leading to the regioselective formation of this compound.[1]

A Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the bromine molecule, generating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring.[1][2] Iron powder can be used in place of ferric bromide, as it reacts with bromine in situ to form the active catalyst.

Experimental Protocols

The following protocol is a generalized procedure for the synthesis of this compound based on established methods for the bromination of nitrated aromatic compounds.

3.1. Materials and Equipment

  • 4-methyl-1-nitrobenzene (p-nitrotoluene)

  • Bromine (Br₂)

  • Iron powder (fine) or anhydrous ferric bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium hydroxide (NaOH) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Synthetic Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-methyl-1-nitrobenzene and the chosen inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron powder or anhydrous ferric bromide to the stirred solution.

  • Bromine Addition: From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas can be neutralized by passing it through a trap containing an aqueous sodium hydroxide solution.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with a 10% sodium hydroxide solution (to remove HBr), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the exact conditions and scale of the reaction.

ParameterValueReference
Reactants
4-methyl-1-nitrobenzene1.0 eq-
Bromine1.0-1.2 eq-
Catalyst (Fe or FeBr₃)0.05-0.1 eq-
Reaction Conditions
SolventDichloromethane or neat-
TemperatureRoom temperature to reflux-
Reaction Time2-8 hours-
Product Characterization
Molecular FormulaC₇H₆BrNO₂-
Molecular Weight216.03 g/mol -
AppearanceYellowish solid-
Melting Point45-47 °C[3]
Spectroscopic Data
¹H NMR (CDCl₃)δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=8.2, 2.0 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H)[3]
¹³C NMR (CDCl₃)δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1[3]
IR (CDCl₃)3019, 1526, 1350, 1215 cm⁻¹[3]

Visualizations

5.1. Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-methyl-1-nitrobenzene 4-methyl-1-nitrobenzene Reaction_Vessel Reaction (Solvent, Heat) 4-methyl-1-nitrobenzene->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Fe or FeBr3 Fe or FeBr3 Fe or FeBr3->Reaction_Vessel Quenching Quenching (NaHSO3) Reaction_Vessel->Quenching Washing Washing (NaOH, H2O, Brine) Quenching->Washing Drying Drying (MgSO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Recrystallization or Column Chromatography Solvent_Removal->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

5.2. Regioselectivity of Bromination

Caption: Directing effects of substituents in the bromination of 4-methyl-1-nitrobenzene.

Conclusion

The synthesis of this compound from 4-methyl-1-nitrobenzene is a well-established and efficient process based on the principles of electrophilic aromatic substitution. By leveraging the directing effects of the methyl and nitro substituents, the desired product can be obtained with high regioselectivity. This technical guide provides the necessary theoretical background, experimental protocols, and characterization data to enable researchers and professionals to successfully perform and understand this important chemical transformation. The versatility of the product as a synthetic intermediate underscores the importance of this reaction in the broader context of organic and medicinal chemistry.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-methyl-1-nitrobenzene (CAS No. 7745-93-9), also known as 2-Bromo-4-nitrotoluene. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and characterization of this compound. Detailed experimental protocols for acquiring these spectra are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The data presented here is for the compound dissolved in deuterated chloroform (CDCl₃).

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.0Multiplet1HH-3
~7.6 - 7.4Multiplet1HH-5
~7.3 - 7.1Multiplet1HH-6
~2.5Singlet3H-CH₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~148C-NO₂
~140C-CH₃
~134C-H
~129C-H
~124C-H
~122C-Br
~20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to a gas-phase spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃)
1595, 1480, 1450StrongAromatic C=C bending
1520 - 1530StrongAsymmetric NO₂ stretch
1345 - 1355StrongSymmetric NO₂ stretch
800 - 900StrongC-H out-of-plane bend
~600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from an electron ionization (EI) source.[1] The molecular weight of this compound is 216.03 g/mol .[2][3]

m/z RatioRelative Abundance (%)Assignment
217~98[M+2]⁺ (due to ⁸¹Br isotope)
215100[M]⁺ (Molecular ion, due to ⁷⁹Br isotope)
185~20[M-NO]⁺
169~10[M-NO₂]⁺
90~95[C₇H₆]⁺
89~80[C₇H₅]⁺
63~65[C₅H₃]⁺

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Introduce into Vacuum Chamber Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation and Compound Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to maximize homogeneity and improve spectral resolution.

    • Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • ¹H NMR Acquisition: Acquire the spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

  • ATR Method (Preferred for ease of use):

    • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument's software will automatically generate the absorbance or transmittance spectrum.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

  • KBr Pellet Method:

    • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Data Acquisition: Collect a background spectrum (usually of the empty sample compartment). Then, acquire the spectrum of the sample.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source. For a solid with sufficient volatility, a direct insertion probe can be used, which allows the sample to be heated in the vacuum of the instrument to generate gaseous molecules.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation). Excess energy from this process often causes the molecular ion to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Presentation: The resulting mass spectrum is plotted as relative intensity versus m/z ratio, with the most abundant ion (the base peak) typically assigned a relative intensity of 100%.

References

Solubility of 2-Bromo-4-methyl-1-nitrobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-methyl-1-nitrobenzene, a key intermediate in various chemical syntheses. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative solubility information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to be an essential resource for researchers and professionals engaged in chemical synthesis, process development, and formulation, enabling them to establish critical solubility parameters for their specific applications.

Introduction

This compound (also known as 2-bromo-4-nitrotoluene), with the CAS number 7745-93-9, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. Its molecular structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

A fundamental physicochemical property governing the utility of a chemical compound in synthesis and formulation is its solubility in various solvents. Solubility data is critical for reaction design, optimization of reaction conditions, purification processes such as crystallization, and the development of stable formulations. Despite its importance, a comprehensive search of scientific databases and literature sources indicates a significant gap in the availability of quantitative solubility data for this compound in organic solvents.

This guide aims to address this gap by providing the known qualitative solubility information and a detailed experimental protocol that can be employed to determine the quantitative solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [3][4]
Appearance Faint yellow to yellow powder/crystals[4]
Melting Point 74-78 °C[5]
Boiling Point 280.4 ± 20.0 °C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[6]

Solubility Data

Qualitative Solubility

The available literature provides limited qualitative information on the solubility of this compound. This information is summarized in Table 2. It is important to note that "soluble" is a general term and does not provide insight into the quantitative extent of solubility.

SolventSolubilityReference
EtherSoluble[7][8]
Quantitative Solubility

As of the date of this publication, no peer-reviewed articles or publicly accessible database entries containing quantitative solubility data (e.g., in g/100 mL, mol/L, or mg/mL) for this compound in any organic solvent at specified temperatures were identified. The lack of such data necessitates experimental determination to support research and development activities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[9][10][11]

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator with agitation capabilities

  • Calibrated thermometer

  • Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials. An excess of the solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid suspended in the solvent.

    • Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration of the solute does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (pre-equilibrated to the experimental temperature, if possible) to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by referencing the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following equation:

      Solubility = Concentration of diluted sample × Dilution factor

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep_solid Add excess 2-Bromo-4-methyl- 1-nitrobenzene to vials prep_solvent Add known volume/mass of solvent prep_solid->prep_solvent prep_cap Tightly cap vials prep_solvent->prep_cap equilibrate Place in thermostatic shaker at constant temperature and agitation prep_cap->equilibrate check_eq Sample at intervals (e.g., 24, 48, 72h) to ensure equilibrium equilibrate->check_eq settle Cease agitation and allow solid to settle check_eq->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter dilute Accurately dilute the filtrate filter->dilute analyze Analyze sample concentration (e.g., via HPLC) dilute->analyze calibrate Prepare calibration curve with standards calibrate->analyze calculate Calculate solubility using concentration and dilution factor analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is a commercially available and synthetically useful compound, there is a clear deficiency of quantitative solubility data in the public domain. This technical guide consolidates the available qualitative information and provides a robust, detailed experimental protocol for the determination of its solubility in various organic solvents. By following the outlined methodology, researchers, scientists, and drug development professionals can generate the necessary data to facilitate their work in chemical synthesis, process scale-up, and formulation development, thereby overcoming the current information gap. The generation and publication of such data would be a valuable contribution to the broader scientific community.

References

Crystal Structure of 2-Bromo-4-methyl-1-nitrobenzene: A Case of Mistaken Identity and a Review of Its Isomer, 1-Bromo-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A diligent search for the single-crystal X-ray structure of 2-Bromo-4-methyl-1-nitrobenzene (CAS: 40385-54-4) in established crystallographic literature and databases did not yield a peer-reviewed, experimentally determined crystal structure. Notably, some chemical databases appear to have misattributed the crystallographic data of its isomer, 1-Bromo-4-methyl-2-nitrobenzene, to this compound.

This technical guide will, therefore, focus on the thoroughly characterized and published crystal structure of the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene . The detailed analysis of this verified structure provides valuable insight into the molecular geometry, crystal packing, and intermolecular interactions that can be expected in similarly substituted nitroaromatic compounds, which is of significant interest to researchers in crystallography, materials science, and drug development. The title compound is recognized as a synthetic intermediate in the creation of pyrethroid insecticides.

Experimental Protocols

The determination of the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene involved the synthesis of the compound, growth of a suitable single crystal, and subsequent analysis by X-ray diffraction.

Synthesis and Crystallization

The title compound was synthesized following a previously described method by Moodie et al. (1976). While the compound exists as a pale yellow liquid at room temperature, single crystals suitable for X-ray diffraction were obtained through a slow cooling process. The liquid compound was cooled from room temperature to 0 °C, which induced the formation of needle-like crystals.

X-ray Data Collection and Structure Refinement

A pale yellow, block-shaped crystal with dimensions 0.16 mm x 0.12 mm x 0.10 mm was selected for analysis.[1] The crystallographic data were collected at a temperature of 181 K using an Oxford Diffraction CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1]

The structure was solved using direct methods with the SIR97 program and refined on F² using the SHELXL97 software package. Hydrogen atoms were placed in constrained positions. The overall experimental and refinement workflow is depicted in the diagram below.

G cluster_synthesis Compound Preparation cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis of 1-Bromo-4-methyl-2-nitrobenzene crystallization Single Crystal Growth (Slow Cooling to 0°C) synthesis->crystallization data_collection Data Collection (Oxford Diffraction CCD, 181 K) crystallization->data_collection data_reduction Cell Refinement & Data Reduction (CrysAlis PRO) data_collection->data_reduction structure_solution Structure Solution (Direct Methods - SIR97) data_reduction->structure_solution structure_refinement Structure Refinement (Full-matrix L.S. on F² - SHELXL97) structure_solution->structure_refinement final_model Final Structural Model (CIF Data) structure_refinement->final_model

Fig. 1: Experimental workflow from synthesis to final structure determination.

Crystallographic Data and Structure Analysis

The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene was determined to be in the orthorhombic crystal system. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Crystal Data and Refinement Details
ParameterValue
Chemical FormulaC₇H₆BrNO₂
Formula Weight216.04 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.016 (5)
b (Å)14.617 (5)
c (Å)4.037 (5)
Volume (ų)768.1 (10)
Z4
Calculated Density (Mg m⁻³)1.868
Temperature (K)181
RadiationMo Kα (λ = 0.71073 Å)
Reflections (collected)3749
Reflections (independent)1446
R-factor [F² > 2σ(F²)]0.053
wR(F²) (all data)0.131
Goodness-of-fit (S)1.19

Data sourced from Li et al., Acta Crystallographica Section E (2011).[1]

Molecular Geometry

The molecular structure reveals a key geometric feature: the dihedral angle between the plane of the nitro group and the plane of the phenyl ring is 14.9 (11)°. This torsion is a result of the chemical environment, particularly the steric influence of the adjacent bromine atom. This value indicates a moderate rotation of the nitro group out of the ring plane. For comparison, in pentamethylnitrobenzene, where steric hindrance is much greater, the dihedral angle is a significantly larger 86.1 (5)°. In the crystal packing, there are no significant intermolecular interactions observed.

The relationship between ortho-substituents and the planarity of the nitro group is a critical factor in determining crystal packing and physicochemical properties.

G A Ortho-substituent (e.g., Bromine) B Steric Hindrance A->B E Dihedral Angle (Torsion between C and D) B->E Increases C Nitro Group (NO₂) C->E D Phenyl Ring D->E F Molecular Conformation & Crystal Packing E->F

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2-Bromo-4-methyl-1-nitrobenzene (CAS No: 7745-93-9). The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research, discovery, and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the substance's behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--
Molecular Weight 216.03 g/mol --INVALID-LINK--
Appearance Faint yellow to yellow powder--INVALID-LINK--
Boiling Point 175°C at 38 mmHg--INVALID-LINK--
Melting Point -7°C--INVALID-LINK--
Flash Point 175°C--INVALID-LINK--
Synonyms 2-Bromo-4-nitrotoluene, Benzene, 2-bromo-1-methyl-4-nitro---INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.[1][2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

The following diagram illustrates the logical relationship between exposure routes and the potential health hazards associated with this compound.

Hazard_Relationship cluster_exposure Routes of Exposure cluster_hazard Potential Health Hazards Ingestion Ingestion Harmful_if_swallowed Harmful if swallowed (H302) Ingestion->Harmful_if_swallowed Inhalation Inhalation May_cause_respiratory_irritation May cause respiratory irritation (H335) Inhalation->May_cause_respiratory_irritation Skin_Contact Skin_Contact Harmful_in_contact_with_skin Harmful in contact with skin (H312) Skin_Contact->Harmful_in_contact_with_skin Causes_skin_irritation Causes skin irritation (H315) Skin_Contact->Causes_skin_irritation Eye_Contact Eye_Contact Causes_serious_eye_irritation Causes serious eye irritation (H319) Eye_Contact->Causes_serious_eye_irritation

Caption: Relationship between routes of exposure and associated health hazards.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear impervious, flame-retardant protective clothing.[1] Handle with gloves that have been inspected prior to use.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store locked up.[1]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No specific data is available regarding hazardous decomposition products.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[1] Use personal protective equipment.[1] Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

  • Containment and Cleaning: Collect and arrange for disposal.[1] Keep in suitable, closed containers for disposal.[1]

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.[4]

  • Test Animal: The albino rabbit is the preferred species.[5]

  • Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

  • Application: 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[5][6]

  • Exposure: The exposure period is 4 hours.[5]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.[4][5]

  • Scoring: The severity of skin reactions is scored according to a standardized grading system.

The following diagram outlines the general workflow for an acute dermal irritation study.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring Animal_Selection Select healthy young adult albino rabbit Clipping Clip fur from the back of the animal Animal_Selection->Clipping Application Apply 0.5 g of substance to a 6 cm² area of skin Clipping->Application Dressing Cover with gauze patch and semi-occlusive dressing Application->Dressing Exposure 4-hour exposure period Dressing->Exposure Removal Remove patch and clean the skin Exposure->Removal Observation Observe for erythema and edema at 1, 24, 48, 72 hours and up to 14 days Removal->Observation Scoring Score skin reactions based on a standardized scale Observation->Scoring

Caption: Workflow for an acute dermal irritation test based on OECD 404.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[7]

  • Test Animal: Healthy adult albino rabbits are used.[8][9]

  • Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[8] The other eye serves as a control.[8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] If irritation persists, observations may continue for up to 21 days.[7]

  • Scoring: Ocular lesions of the cornea, iris, and conjunctiva are scored using a standardized system.[7] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[8]

The following diagram illustrates the general workflow for an acute eye irritation study.

Eye_Irritation_Workflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring Animal_Selection Select healthy young adult albino rabbit Anesthesia Administer topical anesthetic Animal_Selection->Anesthesia Instillation Instill a single dose into the conjunctival sac of one eye Anesthesia->Instillation Observation Examine eyes at 1, 24, 48, 72 hours and up to 21 days Instillation->Observation Scoring Score lesions of cornea, iris, and conjunctiva Observation->Scoring

References

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for 2-Bromo-4-methyl-1-nitrobenzene and its structural isomer, 2-Bromo-1-methyl-4-nitrobenzene. This document is intended to serve as a key resource for professionals in research and development who handle or study these compounds.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two isomeric forms that are often associated with similar nomenclature. This guide will address both compounds separately to ensure clarity and safety in their handling and application.

This compound
  • CAS Number: 40385-54-4[1][2]

  • Synonyms: 3-Bromo-4-nitrotoluene, Benzene, 2-bromo-4-methyl-1-nitro-[1]

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance Not specified in available literature
Boiling Point 257.1 °C[2]
Density 1.6 g/cm³[2]
Flash Point 109.3 °C[2]
XLogP3 2.8[1]
2-Bromo-1-methyl-4-nitrobenzene (2-Bromo-4-nitrotoluene)
  • CAS Number: 7745-93-9[3][4][5]

  • Synonyms: 2-Bromo-4-nitrotoluene, Toluene, 2-bromo-4-nitro-[3][5]

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[3][5]
Molecular Weight 216.03 g/mol [4]
Appearance Light yellow to yellow crystalline powder[3]
Melting Point 74°C to 78°C[6]
Boiling Point 175 °C / 38mmHg[3]
Flash Point 123.4 °C
InChI Key XFZFJQHXWJIBQV-UHFFFAOYSA-N[5][6]

Hazard Identification and Safety

Both isomers are classified as hazardous materials. The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification
Hazard ClassClassification for this compound (CAS 40385-54-4)Classification for 2-Bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9)
Acute Toxicity, Oral Category 4Category 4
Acute Toxicity, Dermal Not ClassifiedCategory 4
Skin Corrosion/Irritation Category 2Category 2
Serious Eye Damage/Eye Irritation Category 2ACategory 2
Specific target organ toxicity — Single exposure Category 3 (Respiratory tract irritation)Category 3 (Respiratory irritation)

Sources:[1][3][4]

Precautionary Statements Summary
TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

A comprehensive search of publicly available literature and safety data sheets indicates that specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, are not available for either this compound or 2-Bromo-1-methyl-4-nitrobenzene.[3] The hazard classifications are based on the general toxicity profiles of similar nitroaromatic compounds.

General Toxicology of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is generally attributed to the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can exert toxic effects through various mechanisms.

A key mechanism involves the generation of reactive oxygen species (ROS) through a futile redox cycle. The nitro radical anion, formed by a one-electron reduction of the parent nitroaromatic compound, can react with molecular oxygen to regenerate the parent compound and produce a superoxide radical. This cycling can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.

The more fully reduced hydroxylamine metabolite is also a significant contributor to toxicity. It can bind to macromolecules and is a known pro-mutagen.

Below is a generalized signaling pathway illustrating the metabolic activation and potential toxicological consequences of nitroaromatic compounds.

Nitroaromatic_Toxicity cluster_0 Cellular Environment cluster_1 Redox Cycling & Oxidative Stress cluster_2 Macromolecular Damage Nitroaromatic Compound Nitroaromatic Compound Nitro Radical Anion Nitro Radical Anion Nitroaromatic Compound->Nitro Radical Anion One-electron reduction (e.g., by NADPH-cytochrome P450 reductase) Nitro Radical Anion->Nitroaromatic Compound Reoxidation Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Further reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further reduction DNA Adducts DNA Adducts Hydroxylamine Intermediate->DNA Adducts Covalent binding Protein Adducts Protein Adducts Hydroxylamine Intermediate->Protein Adducts Covalent binding Molecular Oxygen (O2) Molecular Oxygen (O2) Superoxide (O2-) Superoxide (O2-) Oxidative Stress Oxidative Stress Superoxide (O2-)->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Nitro Radical AnionMolecular Oxygen (O2) Nitro Radical AnionMolecular Oxygen (O2) Nitro Radical AnionMolecular Oxygen (O2)->Superoxide (O2-) Mutagenicity/Carcinogenicity Mutagenicity/Carcinogenicity DNA Adducts->Mutagenicity/Carcinogenicity Enzyme Inhibition/\nCellular Dysfunction Enzyme Inhibition/ Cellular Dysfunction Protein Adducts->Enzyme Inhibition/\nCellular Dysfunction Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage

Caption: Generalized toxicological pathway of nitroaromatic compounds.

Experimental Protocols

General Synthetic Workflow

The synthesis of these compounds would typically involve the nitration of a brominated toluene derivative or the bromination of a nitrotoluene. The choice of route would depend on the directing effects of the substituents and the desired isomeric purity.

Synthesis_Workflow Start Start ReactionSetup Reaction Setup: - Charge reactor with starting material and solvent. - Cool reaction mixture. Start->ReactionSetup ReagentAddition Reagent Addition: - Slowly add nitrating or brominating agent. ReactionSetup->ReagentAddition ReactionMonitoring Reaction Monitoring: - Monitor progress by TLC or GC. ReagentAddition->ReactionMonitoring Workup Aqueous Workup: - Quench reaction with water/ice. - Separate organic layer. ReactionMonitoring->Workup Purification Purification: - Wash organic layer. - Dry over anhydrous salt. - Remove solvent in vacuo. Workup->Purification FinalPurification Final Purification: - Recrystallization or column chromatography. Purification->FinalPurification Characterization Characterization: - NMR, MS, IR. FinalPurification->Characterization End End Characterization->End

Caption: General workflow for the laboratory synthesis of bromonitrotoluenes.

Hypothetical Analytical Protocol for Purity Assessment by HPLC

A standard high-performance liquid chromatography (HPLC) method could be developed for determining the purity of the synthesized compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Handling and Storage

Given the hazardous nature of these compounds, proper handling and storage procedures are essential.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

    • Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Concluding Remarks

This compound and its isomer, 2-bromo-1-methyl-4-nitrobenzene, are valuable intermediates in chemical synthesis. However, they are also hazardous materials that require careful handling. This guide summarizes the available safety and physicochemical data to aid researchers in their safe use. The lack of specific quantitative toxicological data highlights an area where further research would be beneficial to fully characterize the safety profile of these compounds. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before use and handle these chemicals with appropriate caution in a controlled laboratory setting.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1-nitrobenzene and its isomers, primarily focusing on 2-Bromo-4-nitrotoluene. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical properties, synthesis, and applications of these versatile intermediates.

Chemical Identity and Synonyms

This compound and its isomers are important building blocks in organic synthesis. Due to the substitution pattern on the benzene ring, several isomers exist, each with a unique CAS number and distinct, though often similar, chemical properties. The most commonly referenced compound in the literature is 2-Bromo-4-nitrotoluene. It is crucial to distinguish between these isomers to ensure the desired outcome in synthetic procedures.

Below is a summary of the primary isomers and their common synonyms:

IUPAC NameCommon SynonymsCAS Number
This compound3-Bromo-4-methylnitrobenzene40385-54-4
2-Bromo-1-methyl-4-nitrobenzene2-Bromo-4-nitrotoluene, 4-Nitro-2-bromotoluene7745-93-9
1-Bromo-4-methyl-2-nitrobenzene4-Bromo-3-nitrotoluene, 2-Bromo-5-methylnitrobenzene5326-34-1
1-Bromo-2-methyl-4-nitrobenzeneNot commonly availableNot assigned
4-Bromo-1-methyl-2-nitrobenzene4-Bromo-2-nitrotoluene60956-26-5

Physicochemical Properties

The physicochemical properties of these isomers are critical for designing reaction conditions and for their purification. The following tables summarize key quantitative data for the most common isomers.

Table 2.1: Properties of 2-Bromo-1-methyl-4-nitrobenzene (2-Bromo-4-nitrotoluene) [1][2]

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Cream to brown crystals or powder
Melting Point 72.0-78.0 °C
Boiling Point Decomposes
Purity (typical) ≥97.5% (GC)
InChI Key XFZFJQHXWJIBQV-UHFFFAOYSA-N

Table 2.2: Properties of 1-Bromo-4-methyl-2-nitrobenzene (4-Bromo-3-nitrotoluene)

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Almost colorless crystalline powder
Melting Point 29-33 °C
Boiling Point 151.5-152.5 °C at 14 mmHg
Density 1.578 g/mL at 25 °C
Flash Point 113 °C
Refractive Index 1.592
InChI Key UPBUTKQMDPHQAQ-UHFFFAOYSA-N

Experimental Protocols

These bromonitrotoluene derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Key transformations include oxidation of the methyl group, reduction of the nitro group, and cross-coupling reactions at the bromine-substituted position.

Oxidation of 2-Bromo-4-nitrotoluene to 2-Bromo-4-nitrobenzaldehyde

This protocol details the conversion of the methyl group to an aldehyde, a crucial functional group for further synthetic elaborations.

Experimental Procedure: [3]

  • Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add concentrated sulfuric acid (15 mL, 281 mmol).

  • Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, maintaining the reaction temperature between 5-10 °C.

  • Stir the reaction mixture continuously in the ice bath for 1.5 hours.

  • Upon completion, pour the mixture into a 2 L conical flask containing ice and adjust the total volume to 1,500 mL with cold water.

  • Collect the precipitate by filtration and wash with cold water until the filtrate is nearly colorless.

  • Suspend the solid in a cold 2% aqueous Na₂CO₃ solution (100 mL) and stir thoroughly.

  • Collect the solid by filtration, wash with cold water, and partially dry to yield the diacetate intermediate.

  • Mix the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated H₂SO₄ (2.4 mL) and heat at reflux for 1 hour.

  • Cool the mixture to room temperature and transfer to a separatory funnel containing a saturated aqueous K₂CO₃ solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography (gradient elution of 5%-15% ethyl acetate in hexane solution) to afford 2-bromo-4-nitrobenzaldehyde.

G cluster_oxidation Oxidation Workflow Start 2-Bromo-4-nitrotoluene in Peracetic Acid & Acetic Anhydride Cooling1 Cool to 0-5 °C Start->Cooling1 Addition_H2SO4 Add conc. H₂SO₄ Cooling1->Addition_H2SO4 Addition_CrO3 Add CrO₃ (portions) Maintain 5-10 °C Addition_H2SO4->Addition_CrO3 Reaction1 Stir for 1.5h at 0-5 °C Addition_CrO3->Reaction1 Quench Pour into Ice Water Reaction1->Quench Filtration1 Filter & Wash Quench->Filtration1 Base_Wash Suspend in Na₂CO₃ soln. Filtration1->Base_Wash Filtration2 Filter & Wash Base_Wash->Filtration2 Hydrolysis Reflux with EtOH, H₂O, H₂SO₄ Filtration2->Hydrolysis Workup Neutralize with K₂CO₃ Extract with EtOAc Hydrolysis->Workup Purification Column Chromatography Workup->Purification End 2-Bromo-4-nitrobenzaldehyde Purification->End G cluster_reduction Reduction Workflow Start 2-Bromo-4-nitrotoluene Reagents Add Fe₂O₃/NGr(at)C, Et₃N, THF, H₂O Start->Reagents Reaction Heat to 125 °C under CO pressure for 24h in Autoclave Reagents->Reaction Cooling Cool to RT Reaction->Cooling Workup Filter through Celite Cooling->Workup Isolation Concentrate Filtrate Workup->Isolation End 2-Bromo-4-methylaniline Isolation->End G cluster_suzuki Suzuki Coupling Workflow Start 2-Bromo-4-nitrotoluene + Arylboronic Acid Reagents Add Pd Catalyst & Base Start->Reagents Inert_Atmosphere Evacuate & Backfill with Argon (3x) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat to 80-120 °C Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Cool, Dilute with EtOAc, Wash with H₂O & Brine Monitoring->Workup Isolation Dry, Filter, Concentrate Workup->Isolation End Coupled Product Isolation->End G cluster_pathway Imatinib Mechanism of Action BCR_Abl BCR-Abl Tyrosine Kinase (Constitutively Active) P_Substrate Phosphorylated Substrate BCR_Abl->P_Substrate phosphorylates ATP ATP ATP->BCR_Abl binds Substrate Downstream Substrate Substrate->BCR_Abl Proliferation Cell Proliferation & Survival P_Substrate->Proliferation leads to Imatinib Imatinib Imatinib->Block Block->BCR_Abl Inhibits ATP binding

References

Molecular weight and formula of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Bromo-4-methyl-1-nitrobenzene, a key intermediate in various synthetic applications.

Core Chemical Data

This compound is an aromatic compound with the chemical formula C7H6BrNO2.[1] Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitro group.

IdentifierValueReference
Molecular Formula C7H6BrNO2[1]
Molecular Weight 216.03 g/mol [2]
CAS Number 40385-54-4[2]
IUPAC Name This compound[2]
Synonyms 3-Bromo-4-nitrotoluene[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

PropertyValueReference
Density 1.6±0.1 g/cm³[3]
Boiling Point 257.1±20.0 °C at 760 mmHg[3]
Flash Point 109.3±21.8 °C[3]
LogP 2.98[3]
Index of Refraction 1.593[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-Bromotoluene. The following is a representative experimental protocol.

Experimental Protocol: Nitration of 3-Bromotoluene

Objective: To synthesize this compound via the nitration of 3-Bromotoluene.

Materials:

  • 3-Bromotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Procedure:

  • A solution of 3-Bromotoluene in concentrated sulfuric acid is prepared.

  • The solution is cooled to below 0°C using an ice-salt bath.

  • Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature below 0°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at 0°C.

  • The reaction mixture is then slowly poured into crushed ice with vigorous stirring.

  • The resulting precipitate (crude this compound) is collected by filtration.

  • The solid is washed with ice water until the washings are neutral.

  • The product is dried under vacuum at 60°C.

This is a generalized protocol based on similar nitration reactions.[4] Researchers should consult specific literature for detailed and optimized reaction conditions.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The nitro group is a meta-director and deactivating for electrophilic aromatic substitution, while the bromo and methyl groups are ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further reactions.

A notable application is its use as a precursor in the synthesis of other valuable compounds. For instance, it can be oxidized to produce 2-Bromo-4-nitrobenzaldehyde.[5]

Experimental Workflow: Oxidation to 2-Bromo-4-nitrobenzaldehyde

The following diagram illustrates the workflow for the oxidation of this compound to 2-Bromo-4-nitrobenzaldehyde.[5]

G cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_hydrolysis Hydrolysis of Intermediate cluster_purification Purification This compound This compound Dissolution Dissolve in Acetic Acid & Acetic Anhydride This compound->Dissolution Acetic Acid Acetic Acid Acetic Acid->Dissolution Acetic Anhydride Acetic Anhydride Acetic Anhydride->Dissolution Sulfuric Acid Sulfuric Acid Addition Add Sulfuric Acid & Chromium(VI) Oxide Sulfuric Acid->Addition Chromium(VI) Oxide Chromium(VI) Oxide Chromium(VI) Oxide->Addition Cooling Cool to 5-10 °C Dissolution->Cooling Cooling->Addition Reaction Stir for 1.5 h at 5-10 °C Addition->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration Collect Precipitate Quenching->Filtration Washing Wash with Water Filtration->Washing Suspension Suspend Intermediate in Ethanol & Water Washing->Suspension Acidification Add Sulfuric Acid Suspension->Acidification Reflux Heat at Reflux for 1 h Acidification->Reflux Extraction Extract with Ethyl Acetate Reflux->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Product Chromatography->Product 2-Bromo-4-nitrobenzaldehyde

Oxidation of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Reactivity profile of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen atom (bromine), and an electron-donating methyl group, imparts a distinct and exploitable reactivity profile. This document provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic data, and chemical reactivity. Key transformations, including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and reactions involving the methyl group, are discussed in detail. Experimental protocols and mechanistic pathways are provided to serve as a practical guide for laboratory applications.

Physicochemical and Spectroscopic Properties

This compound, also known as 3-Bromo-4-nitrotoluene, is a solid at room temperature.[1] Its structural and physical properties are summarized below. The interplay of the substituents creates a net dipole moment of 3.8 D, oriented towards the nitro group's oxygen atoms.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Bromo-4-nitrotoluene, 2-Bromo-4-nitrotoluene[1][3][4]
CAS Number 40385-54-4 (for this compound); 7745-93-9 (for isomer 2-Bromo-1-methyl-4-nitrobenzene)[1][5][6]
Molecular Formula C₇H₆BrNO₂[1][3]
Molecular Weight 216.03 g/mol [1]
Melting Point 76-77 °C (for isomer 2-Bromo-1-methyl-4-nitrobenzene)[5]
Appearance Solid
Crystal System Orthorhombic, space group Pna2₁ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)[2][7]
Unit Cell Volume 768.1 ų (for isomer 1-Bromo-4-methyl-2-nitrobenzene)[2][7]
Density 1.868 g/cm³ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)[2]

Table 2: Spectroscopic Data of 2-Bromo-1-methyl-4-nitrobenzene (Isomer)

SpectroscopyDataReference
Mass Spectrum (EI) Major m/z peaks at 50, 63, 75, 89, 107, 137, 170, 216[3]
¹H NMR Data not directly available for the title compound, but related structures have been characterized.[8]
IR Spectrum Data available via NIST WebBook[4]

Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its three substituents on the aromatic ring.

  • Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position.[2][9] Crucially, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.[2][10]

  • Bromo Group (-Br): An electron-withdrawing but ortho, para-directing deactivating group.[9] It serves as an excellent leaving group in nucleophilic aromatic substitution and is a key handle for palladium-catalyzed cross-coupling reactions.

  • Methyl Group (-CH₃): A weakly electron-donating and activating group, directing electrophiles to the ortho and para positions.[9] It can also undergo reactions such as oxidation and free-radical halogenation.[8][11]

This combination of functional groups allows for a range of selective transformations.

SNAr_Mechanism cluster_0 S-N-Ar Pathway Start Substrate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-Br Product Product + Br⁻ Intermediate->Product Loss of Br⁻ Buchwald_Hartwig_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add pd2 Ar-Pd(II)-Br(L_n) add->pd2 amido Ar-Pd(II)-NR2(L_n) pd2->amido Ligand Exchange amine + Amine (R2NH) - Base-HBr elim Reductive Elimination amido->elim elim->pd0 prod Ar-NR2 elim->prod arbr Ar-Br arbr->add

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-4-methyl-1-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-1-nitrobenzene is a versatile aromatic building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is primarily derived from the presence of a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and a nitro group, which can be reduced to an amino group for further functionalization or can activate the aromatic ring for nucleophilic aromatic substitution. This document provides detailed application notes and experimental protocols for key transformations involving this compound, tailored for professionals in research and drug development.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond serves as a handle for introducing a wide range of substituents.

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to synthesize biaryl compounds.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to generate arylamines.

    • Sonogashira Coupling: Formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromide by strong nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline, which is a precursor for the synthesis of a variety of nitrogen-containing heterocycles and other functional groups.

  • Synthesis of Heterocyclic Compounds: Through a combination of the reactions above, this compound is a valuable precursor for the synthesis of heterocycles such as benzimidazoles.

Data Presentation: Summary of Key Reactions

The following tables summarize representative reaction conditions and yields for the key transformations of this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compound (analogue)Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2481
2This compound (analogue)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2492
3This compound (analogue)4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012-2480*

*Yields are based on reactions with the structurally similar 2-Bromo-4-methylpyridine and serve as a strong indicator of expected performance.[1]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compound (analogue)AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2This compound (analogue)MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10012-2480-90

*Yields are based on typical ranges observed for similar 2-bromopyridines.[2]

Table 3: Reduction of this compound

EntryStarting MaterialReducing AgentCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundCarbon MonoxideFe₂O₃/NGr(at)CTHF/H₂O125242-Bromo-4-methylaniline82

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This method is adapted from procedures for the closely related 2-bromo-4-methylpyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 B Inert Atmosphere: Evacuate & Backfill with N2/Ar (3x) A->B C Add Degassed Solvent: 1,4-Dioxane/H2O B->C D Heat & Stir: 80-120 °C C->D E Monitor Progress: TLC / LC-MS D->E F Cool to RT E->F G Aqueous Work-up: EtOAc, H2O, Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine, adapted from methodologies for similar 2-bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene (degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound and the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-aryl product.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X Amine R2NH Base Base Product Ar-NR2 Coord Amine Coordination OxAdd->Coord + R2NH Deprot Deprotonation Coord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 + Product Nitro_Reduction_Workflow Start This compound Reagents Add: - Fe2O3/NGr(at)C - Et3N - THF/H2O Start->Reagents Autoclave Place in Autoclave Reagents->Autoclave Pressurize Pressurize: - 30 bar CO - 20 bar N2 Autoclave->Pressurize Heat Heat to 125 °C for 24h Pressurize->Heat Cooldown Cool to RT & Depressurize Heat->Cooldown Filter Filter through Celite Cooldown->Filter Concentrate Concentrate Filter->Concentrate Product 2-Bromo-4-methylaniline Concentrate->Product Benzimidazole_Synthesis_Logic Start This compound Step1 Nitro Reduction (Protocol 3) Start->Step1 Intermediate1 2-Bromo-4-methylaniline Step1->Intermediate1 Step2 Second Amination (e.g., Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Substituted o-Phenylenediamine Step2->Intermediate2 Step3 Condensation with Aldehyde Intermediate2->Step3 Product Benzimidazole Derivative Step3->Product

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[1][2] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-4-methyl-1-nitrobenzene with various arylboronic acids. The presence of both a nitro group and a bromine atom on the aromatic ring makes this substrate an interesting candidate for studying the selectivity and efficiency of the Suzuki coupling under various conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established three-step process involving a palladium(0) catalyst.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific arylboronic acids and reaction scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is based on commonly employed conditions for the Suzuki coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[4]

  • Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Using a syringe, add the degassed 1,4-dioxane and water.[4]

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-methyl-1-nitrobenzene.[5]

Protocol 2: Specialized Procedure for Nitroarenes using BrettPhos

For challenging couplings or to explore alternative catalytic systems for nitroarenes, a more specialized ligand and catalyst combination can be employed.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (0.05 mmol, 5 mol%)

  • BrettPhos (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(acac)₂ and BrettPhos in 1,4-dioxane and stir for 10-15 minutes to form the active catalyst.

  • To a separate Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.

  • Heat the reaction mixture to 110-130 °C and stir vigorously.[6]

  • Monitor the reaction by TLC or GC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of substrates analogous to this compound with various arylboronic acids under typical conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10092[4]
22-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10095[4]
32-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10085[4]
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (1)Na₂CO₃Toluene/EtOH/H₂O8090[7]
5NitrobenzenePhenylboronic acidPd(acac)₂ (5) / BrettPhos (6)K₃PO₄Dioxane13084[6]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base to Schlenk flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup: - Dilute with organic solvent - Wash with H₂O and brine monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-methyl-1-nitrobenzene. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to generate a diverse range of substituted nitroaromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

The presence of an electron-withdrawing nitro group and a methyl group on the aromatic ring influences the reactivity of the C-Br bond. These electronic factors must be considered when selecting the appropriate catalyst, ligand, base, and reaction conditions to achieve optimal yields and selectivity.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methyl-1-nitrobenzene Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 2-position.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-nitroaromatic compounds with various arylboronic acids. While specific data for this compound is limited, the data for structurally similar substrates provides a strong predictive framework.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate
1Phenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012812-Bromo-4-methylpyridine[1]
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2492 (similar substrate)2-Bromo-4-methylpyridine[1]
3Phenylboronic AcidGO@NHC-Pd (0.1)-K₂CO₃H₂O/EtOH (1:1)800.5951-Bromo-4-nitrobenzene[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methyl-1-nitrobenzene product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) (Ar = 2-nitro-4-methylphenyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂(R) pd_complex->pd_intermediate [R-B(OH)₃]⁻ transmetalation Transmetalation boronic_acid R-B(OH)₂ + Base borate_complex [R-B(OH)₃]⁻ boronic_acid->borate_complex OH⁻ pd_intermediate->pd0 product Ar-R (Product) pd_intermediate->product reductive_elimination Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-4-methyl-2-nitroaniline Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table presents representative conditions for the Buchwald-Hartwig amination of related aryl halides. The electron-withdrawing nitro group on this compound makes the aryl bromide more susceptible to coupling.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate
1MorpholinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene80-11012-24>952-Bromopyridines[3]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10016982-Bromopyridines[3]
3Benzamide[Pd(Cinamyl)Cl]₂ (1.5)Xantphos (6)DBUPhMe11016854-Nitrochlorobenzene[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the sealed tube to 80-110 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L pd_complex Ar-Pd(II)L(Br) (Ar = 2-nitro-4-methylphenyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)L(Br)(R₂NH)] pd_complex->pd_amine_complex R₂NH amine_coordination Amine Coordination amine R₂NH pd_amido_complex Ar-Pd(II)L(NR₂) pd_amine_complex->pd_amido_complex -HBr, -Base-H⁺ deprotonation Deprotonation base Base pd_amido_complex->pd0 product Ar-NR₂ (Product) pd_amido_complex->product reductive_elimination Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methyl-1-nitrobenzene Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table includes representative conditions for the Sonogashira coupling of related nitroaromatic compounds. The reactivity of this compound is expected to be similar to these substrates.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF5012Not consumedAryl bromide[5]
2PhenylacetylenePd(OAc)₂ (0.01-2)-Cs₂CO₃DMF12024991-Iodo-4-nitrobenzene[6]
3PhenylacetylenePd on Alumina (5) / Cu₂O on Alumina (0.1)--THF/DMA (9:1)7572<21-Iodo-2-methyl-4-nitrobenzene[7]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, the base, and the terminal alkyne via syringe.[8]

  • Stir the reaction at room temperature or gently heat to 40-60 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) (Ar = 2-nitro-4-methylphenyl) pd0->pd_complex Ar-Br (Oxidative Addition) pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl_complex Cu-C≡CR (Transmetalation) pd_alkynyl_complex->pd0 product Ar-C≡CR (Product) pd_alkynyl_complex->product Reductive Elimination cu_halide Cu-Br alkyne R-C≡C-H + Base cu_halide->alkyne -HBr, -Base-H⁺ cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_acetylide->cu_halide

References

Application Notes and Protocols: 2-Bromo-4-methyl-1-nitrobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-1-nitrobenzene is a valuable aromatic building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its utility lies in the strategic placement of three key functional groups: a nitro group, a bromine atom, and a methyl group. The nitro group can be readily reduced to a primary amine, a cornerstone functional group in many bioactive molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methyl group can provide steric bulk and influence the electronic properties of the molecule, contributing to target binding and pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and data presented for clarity and ease of use.

Key Synthetic Transformations and Applications

The primary synthetic utility of this compound in pharmaceutical research stems from its efficient conversion to 2-bromo-4-methylaniline. This aniline derivative is a key intermediate that can undergo a variety of subsequent reactions to build pharmacologically relevant scaffolds. The two most significant of these transformations are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step. This transformation is typically high-yielding and can be achieved under various conditions, making it amenable to a wide range of substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[1][2] The resulting substituted aniline derivatives are prevalent in many classes of pharmaceuticals, including kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[3][4][5] This is a crucial strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

The general synthetic utility of this compound is depicted in the following workflow:

G start This compound aniline 2-Bromo-4-methylaniline start->aniline Reduction pharma Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) aniline->pharma Buchwald-Hartwig Amination or Suzuki Coupling G start Start: Dissolve this compound in EtOH/H₂O add_reagents Add Iron powder and NH₄Cl start->add_reagents reflux Reflux the mixture add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Filter through Celite, extract with EtOAc monitor->workup purify Purify by column chromatography workup->purify end End: Obtain 2-Bromo-4-methylaniline purify->end G start Start: Combine 2-Bromo-4-methylaniline, amine, Pd catalyst, ligand, and base in a sealed tube add_solvent Add anhydrous solvent (e.g., Toluene) start->add_solvent reaction Heat the reaction mixture add_solvent->reaction monitor Monitor reaction by LC-MS reaction->monitor workup Cool, dilute with EtOAc, and wash with water and brine monitor->workup purify Purify by column chromatography workup->purify end End: Obtain substituted aniline product purify->end

References

Application of 2-Bromo-4-methyl-1-nitrobenzene in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-1-nitrobenzene is a versatile aromatic intermediate with significant potential in the synthesis of novel agrochemicals. While direct synthesis pathways for commercial agrochemicals using this specific starting material are not extensively published, its structural motifs are present in various biologically active molecules. Its close isomer, 1-bromo-4-methyl-2-nitrobenzene, is a known intermediate in the synthesis of pyrethroid insecticides, highlighting the utility of this class of compounds.[1][2] This document provides a comprehensive overview of the prospective applications of this compound as a key building block for creating advanced agrochemical agents. The protocols herein are based on established and reliable synthetic methodologies for structurally analogous compounds and serve as a robust guide for research and development in this area.

Introduction to Agrochemical Potential

This compound possesses a unique combination of functional groups that make it an attractive scaffold for the discovery of new agrochemicals:

  • Brominated Aromatic Core: The presence of a bromine atom can enhance the biological efficacy and metabolic stability of the final product. The bromo- and methyl- substitution pattern on the phenyl ring offers a specific template for designing molecules with high target selectivity.

  • Nitro Group Functionality: The nitro group is a versatile functional handle that can be readily converted into a variety of other functionalities, most notably an amino group. This aniline derivative can then serve as a precursor for the synthesis of ureas, amides, and other nitrogen-containing heterocycles, many of which exhibit fungicidal, herbicidal, or insecticidal properties.

  • Methyl Group Reactivity: The methyl group can be functionalized, for instance, through benzylic bromination, to introduce an additional point of diversity for creating libraries of potential agrochemical candidates, such as benzyl ether derivatives.[3][4]

This application note details a plausible synthetic route from this compound to a precursor of the pyrethroid class of insecticides, demonstrating its utility in constructing complex and biologically active molecules.

Proposed Synthetic Pathway: Synthesis of a Pyrethroid Alcohol Precursor

Based on the known applications of its isomer, a hypothetical, yet chemically sound, multi-step synthesis is proposed to convert this compound into 3-bromo-4-(methoxymethyl)phenol, a potential precursor for the alcohol moiety of a pyrethroid insecticide. This pathway involves a series of standard and high-yielding organic transformations.

Synthetic Pathway A This compound B 3-Bromo-4-methylaniline A->B C 2-Bromo-4-methylphenol B->C D 1-Bromo-4-(bromomethyl)-2-methylbenzene C->D E 1-Bromo-4-(methoxymethyl)-2-methylbenzene D->E F 3-Bromo-4-(methoxymethyl)phenol E->F

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following protocols are detailed for the synthesis of the pyrethroid precursor, 3-bromo-4-(methoxymethyl)phenol, from this compound.

Step 1: Reduction of this compound to 3-Bromo-4-methylaniline

This procedure utilizes a classic Bechamp reduction, which is a cost-effective and scalable method for the reduction of nitroarenes.[5]

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (3.0 eq)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol

    • Water

    • Sodium Carbonate solution (10%)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound, iron powder, ethanol, and water.

    • Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid dropwise.

    • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron sludge.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a 10% sodium carbonate solution until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-4-methylaniline.

Step 2: Synthesis of 2-Bromo-4-methylphenol via Diazotization

The resulting aniline is converted to a phenol via a diazonium salt intermediate, a standard transformation in aromatic chemistry.[6][7][8]

  • Materials:

    • 3-Bromo-4-methylaniline (1.0 eq)

    • Sodium nitrite (1.1 eq)

    • Sulfuric acid (3.0 eq)

    • Water

    • Diethyl ether

  • Procedure:

    • Dissolve 3-Bromo-4-methylaniline in an aqueous solution of sulfuric acid in a beaker, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

    • In a separate flask, heat an aqueous solution of sulfuric acid to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to boil the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the phenolic product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-Bromo-4-methylphenol may be purified by column chromatography.

Step 3: Benzylic Bromination of 2-Bromo-4-methylphenol

The methyl group of the phenol is functionalized using N-bromosuccinimide (NBS) under radical initiation conditions.[3][4][9]

  • Materials:

    • 2-Bromo-4-methylphenol (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser and protected from light, add 2-Bromo-4-methylphenol, NBS, and AIBN in CCl₄.

    • Heat the mixture to reflux (approx. 77 °C) for 2-3 hours. The reaction can be monitored by the disappearance of the starting material and the formation of succinimide (which floats on top of the solvent).

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-Bromo-4-(bromomethyl)-2-methylbenzene. This product is often used in the next step without further purification.

Step 4: Synthesis of 3-Bromo-4-(methoxymethyl)phenol

The final step involves the formation of a benzyl ether, which in this proposed pathway is a methoxy group.

  • Materials:

    • Crude 1-Bromo-4-(bromomethyl)-2-methylbenzene (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol (anhydrous)

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add a solution of the crude 1-Bromo-4-(bromomethyl)-2-methylbenzene in a small amount of anhydrous methanol dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 3-Bromo-4-(methoxymethyl)phenol.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the proposed synthesis. These values are estimates based on typical yields for analogous reactions reported in the literature.

StepReactionStarting Material (SM)Molar Ratio (Reagent:SM)ProductExpected Yield (%)Purity (by HPLC)
1Nitro ReductionThis compoundFe:SM = 3:13-Bromo-4-methylaniline85-95>95%
2Diazotization3-Bromo-4-methylanilineNaNO₂:SM = 1.1:12-Bromo-4-methylphenol70-80>98% (after purification)
3Benzylic Bromination2-Bromo-4-methylphenolNBS:SM = 1.1:11-Bromo-4-(bromomethyl)-2-methylbenzene75-85Crude (used directly)
4Etherification1-Bromo-4-(bromomethyl)-2-methylbenzeneCH₃ONa:SM = 1.2:13-Bromo-4-(methoxymethyl)phenol80-90>98% (after purification)
Overall ~40-60

Mechanism of Action: Pyrethroid Insecticides

The ultimate goal of synthesizing precursors like 3-bromo-4-(methoxymethyl)phenol is to incorporate them into pyrethroid insecticides. The mechanism of action of pyrethroids is well-established and targets the nervous system of insects.[6][7][10]

Pyrethroid_MoA cluster_membrane Inside the Neuron Pyrethroid Pyrethroid Insecticide NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to and modifies channel gating NaInflux Prolonged Na+ Influx NaChannel->NaInflux Prevents channel inactivation (closing) Membrane Axonal Membrane Depolarization Persistent Depolarization NaInflux->Depolarization leads to Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation causes Paralysis Paralysis & Death Hyperexcitation->Paralysis results in

Caption: Mechanism of action of pyrethroid insecticides on insect neurons.

Pyrethroids function by binding to voltage-gated sodium channels in the nerve cell membranes of insects.[6][7] This binding modifies the gating kinetics of the channels, keeping them in an open state for an extended period and preventing their inactivation.[6] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and continuous, uncontrolled nerve firing (hyperexcitation).[11] The resulting nerve exhaustion ultimately leads to paralysis and the death of the insect.

Disclaimer

The synthetic pathway and protocols described herein for the application of this compound are proposed based on established chemical principles and analogous transformations documented in the scientific literature. Due to a lack of direct published evidence for this specific application, these notes should be considered a guide for research and development purposes. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.

References

Nitration of 2-bromo-4-methylbenzene to yield 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Nitration of 2-Bromo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the electrophilic aromatic substitution reaction for the synthesis of 2-Bromo-4-methyl-1-nitrobenzene from 2-bromo-4-methylbenzene. The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. Detailed experimental protocols, safety precautions, and data presentation are included to ensure reproducible and safe execution of this synthesis. The regioselectivity of the reaction is governed by the directing effects of the bromo and methyl substituents on the aromatic ring.

Introduction

The nitration of substituted benzene derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. The introduction of a nitro group onto an aromatic ring opens up a wide range of further chemical transformations. In the case of 2-bromo-4-methylbenzene, the directing effects of the existing substituents play a crucial role in the outcome of the reaction. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director.[1] The interplay of these electronic and steric effects leads to the preferential formation of this compound.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the nitration of 2-bromo-4-methylbenzene.

ParameterValue
Reactants
2-Bromo-4-methylbenzene1.85 g (10 mmol)
Concentrated Sulfuric Acid (98%)10 mL
Concentrated Nitric Acid (70%)5 mL
Reaction Conditions
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Work-up & Purification
Crushed Ice~50 g
5% Sodium Bicarbonate SolutionAs needed for neutralization
Dichloromethane (for extraction)3 x 20 mL
Anhydrous Sodium SulfateFor drying
Yield
Expected Yield (approximate)70-80%

Experimental Protocol

Safety Precautions:

  • This reaction involves the use of strong and corrosive acids (concentrated sulfuric and nitric acid).[2][3] Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[2]

  • Have an ice bath and a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills or exothermic events.

Materials:

  • 2-Bromo-4-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a 100 mL round-bottom flask.

    • Add 10 mL of concentrated sulfuric acid to the flask.

    • Cool the flask in an ice bath with stirring until the temperature is below 10 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This should be done slowly and in an ice bath to dissipate the heat generated.

  • Addition of Reactant:

    • Slowly add 1.85 g (10 mmol) of 2-bromo-4-methylbenzene to the cold, stirred sulfuric acid in the round-bottom flask.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-bromo-4-methylbenzene in sulfuric acid using a dropping funnel.

    • Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. This may take approximately 30-45 minutes.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

    • Further wash the solid with a small amount of cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Alternatively, for a higher degree of purity, the product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Nitration_Workflow Reactants Reactants (2-Bromo-4-methylbenzene, H₂SO₄, HNO₃) Mixing Mixing & Cooling (0-10 °C) Reactants->Mixing Reaction Nitration Reaction (1-2 hours) Mixing->Reaction Quenching Quenching (Pour onto ice) Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Product Final Product (this compound) Purification->Product

Caption: Experimental workflow for the nitration of 2-bromo-4-methylbenzene.

References

Application Notes and Protocols for the Reduction of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 2-Bromo-4-methyl-1-nitrobenzene to yield 2-Bromo-4-methylaniline is a critical transformation in organic synthesis. The resulting product, 2-Bromo-4-methylaniline, is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the carbon-bromine bond, as the latter is susceptible to hydrogenolysis under certain reductive conditions.[2] These notes provide an overview of common reduction methods, quantitative data for comparison, and detailed experimental protocols for researchers and drug development professionals.

Reaction Pathway

The fundamental transformation involves the conversion of a nitro group (-NO₂) to a primary amine group (-NH₂) on the aromatic ring.

Figure 1: General reaction scheme for the reduction of this compound.

Application Notes: Methods for Nitro Group Reduction

The choice of reducing agent is crucial for achieving high yield and selectivity. Several methods are commonly employed, each with distinct advantages and limitations.

  • Metal-Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): This is a classic, robust, and cost-effective method known as the Béchamp reduction.[3][4] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is widely used.[5] It is generally selective for the nitro group without affecting the aryl halide. However, the reaction is heterogeneous and can require a significant excess of metal, leading to potentially challenging workups to remove iron sludge. Stannous chloride (SnCl₂) is another effective reagent, often used in ethanol for a non-aqueous, pH-neutral system.[6]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6][7] It is a very clean method, as the only byproduct is water, making product isolation simpler.[8] A primary concern with halogenated nitroarenes is the risk of dehalogenation (hydrodehalogenation), where the bromine atom is also reduced.[2] Catalyst choice and reaction conditions (temperature, pressure, additives) must be carefully optimized to maintain selectivity.[9]

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Common hydrogen donors include hydrazine hydrate (N₂H₄·H₂O), ammonium formate, or formic acid. This method can be highly selective. For instance, several bromo, chloro, and iodo-substituted nitroarenes have been selectively reduced using hydrazine hydrate with a Pd/C catalyst.[2]

  • Modern Catalytic Systems: Recent research has focused on developing more efficient and selective catalysts. One such system employs an Fe₂O₃/N-doped graphene catalyst with carbon monoxide (CO) as the reductant, achieving high yields for the target transformation.[10] Another approach uses cobalt carbonyl (Co₂(CO)₈) with water, which has been shown to reduce nitro groups while leaving halides intact.[11]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for various methods of reducing substituted nitroarenes, providing a comparative overview.

Reducing SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Notes
Fe powder / NH₄ClGeneric Aromatic NitroEtOH/H₂ORefluxN/AHighA common, robust method.[5]
Fe powder / Acetic AcidGeneric Aromatic NitroEtOH / Acetic Acid1002HighEffective but requires careful workup.[5]
Fe₂O₃/NGr@C, CO, Et₃NThis compoundTHF / H₂O1252482Modern, efficient catalyst system.[10]
Hydrazine glyoxylate / ZnAromatic Nitro with HalogenMethanolRoom Temp~2GoodSelective reduction without hydrogenolysis.
Co₂(CO)₈ / H₂OHalogenated NitrobenzenesDioxane850.5 - 1~99Highly selective for nitro group over halides.[11]
Catalytic Hydrogenation (Pt/C)Halogenated NitroarenesVariousVariousVariousVariableRisk of dehalogenation requires optimization.[9][12]

Detailed Experimental Protocols

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is adapted from general procedures for Béchamp-type reductions.[5]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add Ethanol and Glacial Acetic Acid (e.g., a 2:1 v/v mixture) to dissolve the starting material.

  • Add iron powder (4.0 - 5.0 eq) to the solution in portions to control the initial exotherm.

  • Heat the reaction mixture to reflux (approx. 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron sludge, washing the filter cake with a small amount of ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-methylaniline.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Selective Reduction with a Heterogeneous Iron Catalyst

This protocol is based on the synthesis of 2-Bromo-4-methylaniline using an Fe₂O₃/N-doped graphene catalyst.[10]

Materials:

  • This compound (0.5 mmol, 1.0 eq)

  • Fe₂O₃/NGr@C catalyst (50 mg, 4.0 mol% Fe)

  • Triethylamine (Et₃N) (70 μL, 0.5 mmol, 1.0 eq)

  • Tetrahydrofuran (THF), anhydrous (2 mL)

  • Deionized Water (0.2 mL)

  • High-pressure autoclave with glass vial and magnetic stirrer

Procedure:

  • In an 8 mL glass vial equipped with a magnetic stir bar, charge the this compound, Fe₂O₃/NGr@C catalyst, triethylamine, THF, and deionized water.

  • Seal the vial with a screw cap containing a silicone septum. Puncture the septum with a narrow gauge needle to allow for pressure equalization.

  • Place the vial inside a 300 mL autoclave.

  • Seal the autoclave and purge the system three times with carbon monoxide (CO) at 5-10 bar.

  • Pressurize the autoclave with CO to 30 bar, followed by an additional 20 bar of Nitrogen (N₂).

  • Heat the autoclave to 125°C while stirring at 700 rpm.

  • Maintain these conditions for 24 hours.

  • After 24 hours, cool the autoclave to room temperature using a water bath.

  • Carefully vent the remaining gases.

  • Remove the vial from the autoclave.

  • Filter the reaction mixture through a small pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and analyze the product. The reported yield for this specific transformation is 82%.[10]

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification setup 1. Charge Reactor (Substrate, Solvent) add_reagents 2. Add Reducing Agent (e.g., Fe, Catalyst) setup->add_reagents react 3. Heat / Stir (Monitor by TLC) add_reagents->react cool 4. Cool to RT react->cool filter 5. Filter Solids (e.g., Catalyst, Iron) cool->filter extract 6. Liquid-Liquid Extraction (Neutralize, Wash) filter->extract dry 7. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify Crude Product (Chromatography/Distillation) concentrate->purify Logic_Diagram start Select Reduction Method for This compound q1 Is dehalogenation a major concern? start->q1 q2 Are high-pressure H₂ facilities available? q1->q2 No method_transfer Use Transfer Hydrogenation (e.g., Hydrazine Hydrate + Cat.) q1->method_transfer Yes q3 Is workup of metal sludge acceptable? q2->q3 No method_cat_h2 Use Catalytic Hydrogenation (Carefully screen Pt/C, Pd/C) q2->method_cat_h2 Yes method_metal Use Metal/Acid (Fe/HCl, SnCl₂) q3->method_metal Yes q3->method_transfer No

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-methyl-1-nitrobenzene as the aryl halide partner. The protocol is designed to be a robust starting point for the synthesis of various biaryl compounds, which are pivotal structures in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[1][2][3] Its popularity in organic synthesis stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4]

This application note specifically addresses the use of this compound as a substrate. The presence of the electron-withdrawing nitro group is anticipated to enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][5]

Chemical Properties and Data

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction setup and safety.

PropertyValueReference
Chemical Name This compound[6][7]
CAS Number 40385-54-4[6][7]
Molecular Formula C₇H₆BrNO₂[6][7][8]
Molecular Weight 216.03 g/mol [7][8]
Boiling Point 257.1 ± 20.0 °C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[6]
Flash Point 109.3 ± 21.8 °C[6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners to achieve maximum yield.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Reaction Components and Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling reaction. The following table provides a summary of commonly used components and conditions.

ComponentExampleMolar Equivalents / mol%Rationale and Considerations
Aryl Halide This compound1.0The nitro group activates the bromide for oxidative addition.
Boronic Acid Phenylboronic acid1.1 - 1.5A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1 - 5 mol%Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, other catalysts and ligands may be required.[9][10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH2.0 - 3.0The base is crucial for the transmetalation step, activating the boronic acid.[12] The choice of base can influence the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMF (often with water)-A mixture of an organic solvent and water is common. The solvent choice affects the solubility of the reagents and the reaction temperature.
Temperature 80 - 120 °C-The reaction temperature is dependent on the reactivity of the substrates and the boiling point of the solvent.
Reaction Time 2 - 24 hours-Reaction progress should be monitored to determine the optimal reaction time.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki coupling reaction.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biaryl Product) ArBr Ar-Br (this compound) Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps.

References

Application Notes and Protocols: The Role of 2-Bromo-4-methyl-1-nitrobenzene in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathway for utilizing 2-Bromo-4-methyl-1-nitrobenzene as a precursor in the synthesis of azo dyes. Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry due to their intense colors and wide range of applications.[2]

The use of this compound as a starting material for azo dye synthesis involves a three-step process. First, the nitro group of this compound is reduced to a primary amine to form 2-bromo-4-methylaniline. This aniline derivative then serves as the diazo component. The second step is the diazotization of 2-bromo-4-methylaniline to produce a reactive diazonium salt. The final step is the azo coupling of this diazonium salt with a suitable coupling component to form the final azo dye. The nature of the aromatic substituents on both sides of the azo group controls the color of the resulting compound.[3]

Logical Workflow for Azo Dye Synthesis

The overall synthetic strategy is outlined below. The initial reduction of the nitroaromatic compound is a critical step to generate the necessary primary aromatic amine for the subsequent diazotization and coupling reactions.

DyeSynthesisWorkflow Start This compound Amine 2-Bromo-4-methylaniline Start->Amine Reduction Diazonium 2-Bromo-4-methylbenzenediazonium salt Amine->Diazonium Diazotization Dye Azo Dye Diazonium->Dye Azo Coupling

Caption: Workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Bromo-4-methylaniline

This protocol describes the reduction of the nitro group of this compound to an amine group to yield 2-bromo-4-methylaniline, a key intermediate for dye synthesis.[4]

Materials and Reagents:

  • This compound

  • Fe2O3/NGr(at)C catalyst

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Carbon monoxide (CO)

  • Nitrogen (N2)

  • Celite

  • 8 mL glass vial with a Teflon-coated magnetic stirring bar

  • Autoclave

Procedure:

  • In an 8 mL glass vial, charge 0.5 mmol of this compound, 50 mg of Fe2O3/NGr(at)C catalyst (4.0 mol% Fe), 70 μL (0.5 mmol) of Et3N, 2 mL of THF, and 0.2 mL of deionized water.[4]

  • Seal the vial with a screw cap and puncture the silicone septum with a syringe needle.

  • Place the vial in an aluminum plate and transfer it into a 300 mL autoclave.

  • Purge the sealed autoclave three times with CO at 5-10 bar.

  • Pressurize the autoclave with CO to 30 bar, followed by an additional 20 bar of N2.[4]

  • Heat the autoclave in an aluminum block to 125 °C with constant stirring (700 rpm) for 24 hours.[4]

  • After 24 hours, cool the autoclave to room temperature in a water bath and carefully discharge the remaining gases.

  • Remove the reaction vial from the autoclave.

  • Filter the reaction mixture through a Celite pad (~1 cm) and concentrate the filtrate to obtain the crude 2-bromo-4-methylaniline.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[4]
Product2-Bromo-4-methylaniline[4]
Yield~82%[4]
Protocol 2: Diazotization of 2-Bromo-4-methylaniline

This protocol details the conversion of 2-bromo-4-methylaniline into its corresponding diazonium salt. This intermediate is highly reactive and should be used immediately in the subsequent azo coupling reaction.[5][6]

Materials and Reagents:

  • 2-Bromo-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 2-bromo-4-methylaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C with continuous stirring.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution, ensuring the temperature remains between 0-5 °C.[2]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

  • The resulting diazonium salt solution is used immediately in Protocol 3.

Diazotization cluster_reactants Reactants cluster_conditions Conditions Amine 2-Bromo-4-methylaniline Product 2-Bromo-4-methylbenzenediazonium Chloride Amine->Product NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Product HCl Hydrochloric Acid (HCl) HCl->Product Temp 0-5 °C

Caption: Key components and conditions for the diazotization of 2-bromo-4-methylaniline.

Protocol 3: Azo Coupling Reaction

This protocol describes the reaction of the freshly prepared diazonium salt with a coupling component to form the final azo dye.[7] The example provided uses 2-naphthol as the coupling agent.[2]

Materials and Reagents:

  • Diazonium salt solution from Protocol 2

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.[2]

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cooled solution of the coupling agent. A colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

  • Dry the purified dye in a desiccator.

Quantitative Data for a Representative Azo Dye Synthesis:

The following table provides representative data for a similar azo dye synthesis to give an expectation of the potential outcome.

ParameterExpected Outcome (Representative)Reference
Coupling Component2-Naphthol[2]
ProductAzo Dye[2]
AppearanceColored Precipitate[2]
Purification MethodRecrystallization[2]

Expected Results and Characterization

The synthesized azo dyes are expected to be colored solids. The specific color will depend on the coupling component used. The structure of the final azo dye can be confirmed using various spectroscopic techniques.

Characterization Data for a Representative Azo Dye:

Analysis TechniqueExpected Observations
FTIR (cm⁻¹) Presence of a characteristic N=N stretching vibration.
¹H NMR Signals corresponding to the aromatic protons of both the diazo and coupling components.
UV-Vis Spectroscopy Absorption maxima in the visible region, which is responsible for the color of the dye.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

The properties of the synthesized dyes, such as their color, solubility, and fastness on textile fibers, will be influenced by the substituents on the aromatic rings. The presence of the bromo and methyl groups from the original this compound will affect the electronic properties and, consequently, the spectral characteristics of the final dye.[2]

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The reactivity of the aryl halide is a critical factor in the success of the Heck reaction, with electron-withdrawing substituents on the aromatic ring generally enhancing the rate of reaction.

2-Bromo-4-methyl-1-nitrobenzene is an attractive substrate for the Heck reaction due to the presence of the electron-withdrawing nitro group, which activates the carbon-bromine bond towards oxidative addition to the palladium catalyst. This application note provides a detailed overview of the reaction conditions and a comprehensive experimental protocol for the Heck coupling of this compound with common alkenes such as styrene and acrylates.

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the Heck reaction of a closely related substrate, 1-bromo-4-nitrobenzene, with styrene. These conditions can serve as an excellent starting point for the optimization of the reaction with this compound. The presence of the additional methyl group on the aromatic ring is not expected to significantly alter the optimal conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)NEt₃ (1.5)DMF10012>95
2PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMAc1208>95
3Pd(PPh₃)₄ (1.5)-NaOAc (2)NMP11010>90
4Pd(OAc)₂ (0.5)Herrmann's catalyst (1)Na₂CO₃ (2)DMAc1306>98

Data adapted from studies on the Heck reaction of 1-bromo-4-nitrobenzene.

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with styrene and a generic acrylate.

Protocol 1: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-methyl-1-nitro-2-styrylbenzene.

Protocol 2: Heck Reaction with a Generic Acrylate (e.g., Methyl Acrylate)

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMAc (5 mL) via syringe, followed by methyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the corresponding methyl (E)-3-(4-methyl-2-nitrophenyl)acrylate.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene AlkeneComplex Ar-Pd(II)L₂(Alkene)-X AlkeneCoord->AlkeneComplex MigInsert Migratory Insertion AlkeneComplex->MigInsert AlkylPd R-Pd(II)L₂-X MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdX H-Pd(II)L₂-X BetaElim->HPdX Product RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0 H-Base⁺X⁻ Heck_Workflow Start Start Reactants Combine Aryl Halide, Catalyst, Ligand, & Base Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert SolventAlkene Add Solvent & Alkene Inert->SolventAlkene Heat Heat & Stir SolventAlkene->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methyl-1-nitrobenzene. This reaction is a powerful palladium-catalyzed cross-coupling method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 4-methyl-2-nitroanilines. These products are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. The protocol herein is based on established methodologies for structurally similar electron-deficient aryl bromides and outlines the selection of appropriate catalysts, ligands, bases, and solvent systems to achieve high reaction efficiency.

Introduction

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, offering a versatile and efficient route to construct C-N bonds.[1] This reaction is particularly significant in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[2][3] The substrate, this compound, is an electron-deficient aryl halide due to the presence of the strongly electron-withdrawing nitro group. This electronic feature can influence the reactivity of the C-Br bond and necessitates careful optimization of reaction conditions to achieve the desired transformation while avoiding potential side reactions. This document provides a robust protocol for the successful amination of this substrate with a variety of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido intermediate.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-substituted 4-methyl-2-nitroaniline product and regenerating the Pd(0) catalyst.[4][5]

The selection of the ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle.[3]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination Ar-Br pd_amido_complex [Ar-Pd(II)(NHR2)L_n]+ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(NR2)L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Product (Ar-NR2) product Ar-NR2

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data presented is based on typical outcomes for structurally analogous electron-deficient aryl bromides and serves as a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Est. Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-1885-95
2p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11016-2480-90
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF8010-1675-85
4n-HexylaminePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃Toluene11018-2470-80

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Est. Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1290-98
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11010-1688-96
3N-MethylanilinePd₂(dba)₃ (1)BINAP (2)Cs₂CO₃Toluene10016-2482-92
4DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)LiHMDSTHF8012-1878-88

Note: Yields are estimated based on reactions with similar substrates and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

The following protocols provide a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific amine substrates.

General Protocol for Amination with Non-Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base in a glovebox or under a stream of inert gas.

  • Seal the tube, and then evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methyl-2-nitroaniline.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Catalyst, Ligand, Base, and Aryl Halide to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Amine and Anhydrous Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute and Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-methyl-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of electron-deficient aryl halides like this compound can stem from several factors. The primary areas to investigate are the quality of your reagents, the choice of catalyst and ligand, the selection of the base and solvent, and the reaction conditions. The electron-withdrawing nitro group can affect the reactivity of the aryl halide, making catalyst selection particularly crucial.[1]

Q2: I am observing significant side-product formation. What are the common side reactions and how can I minimize them?

A2: Common side reactions in Suzuki couplings include protodeboronation of the boronic acid and homocoupling of the boronic acid or the aryl halide.[2][3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by high temperatures and the presence of water.[4][5] To minimize this, use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[4][6] Using anhydrous conditions and carefully selecting the base can also help.[4]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[3][4][7] To prevent this, ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[4][8]

Q3: Can the nitro group on my starting material interfere with the reaction?

A3: While the nitro group makes the aryl bromide more electron-deficient and potentially more reactive towards oxidative addition, it can also participate in side reactions or coordinate with the palladium catalyst under certain conditions.[9][10][11] However, successful Suzuki-Miyaura couplings of nitroarenes have been reported, often requiring specific ligands to achieve high yields.[9][10][11]

Q4: Is it necessary to use an inert atmosphere for this reaction?

A4: Absolutely. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4][12] Oxygen can also promote the undesirable homocoupling of the boronic acid.[3][8] Therefore, it is critical to degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4][8]

Troubleshooting Guides

Issue: Low Product Yield

A systematic approach to troubleshooting low yield involves sequentially optimizing the key reaction parameters.

1. Catalyst and Ligand Selection:

The choice of the palladium source and the phosphine ligand is critical for the successful coupling of electron-deficient aryl halides.[1][9] Bulky, electron-rich phosphine ligands are often more effective than traditional ligands like PPh₃.[8][13]

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of this compound

Catalyst PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Bulky, electron-rich ligand that can stabilize the catalyst and promote reductive elimination.[8]
Pd(OAc)₂ or Pd₂(dba)₃XPhos1-3 (Pd), 2-6 (Ligand)Another highly effective Buchwald ligand for challenging substrates.
Pd(OAc)₂ or Pd₂(dba)₃BrettPhos1-3 (Pd), 2-6 (Ligand)Has been shown to be particularly effective for the Suzuki-Miyaura coupling of nitroarenes.[9][10][11]
Pd(PPh₃)₄-2-5A common catalyst, but may be less effective for this substrate compared to catalysts with bulky, electron-rich ligands.[13]

2. Base and Solvent Selection:

The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[4][14] The solvent system must be capable of dissolving the reagents and be compatible with the chosen base.

Table 2: Base and Solvent Combinations for Suzuki Coupling

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110A common and cost-effective choice, but the aqueous conditions can promote protodeboronation.[7][8]
K₃PO₄Dioxane, Toluene80-110A stronger base that is often effective in anhydrous conditions, which can help to minimize protodeboronation.[6][15]
Cs₂CO₃Dioxane, THF80-110A strong base that can be very effective for difficult couplings.[7]
KOtBuTHF, TolueneRoom Temp - 80A very strong base that can sometimes enable reactions at lower temperatures.[7]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the Suzuki coupling of this compound.

G start Low Yield Observed reagent_check Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) start->reagent_check inert_check Ensure Strict Inert Atmosphere reagent_check->inert_check Reagents OK catalyst_screen Screen Catalyst/Ligand Combination (e.g., Pd/SPhos, Pd/XPhos, Pd/BrettPhos) inert_check->catalyst_screen Atmosphere OK base_solvent_screen Optimize Base and Solvent System (e.g., K3PO4/Dioxane, Cs2CO3/THF) catalyst_screen->base_solvent_screen No Improvement success Improved Yield catalyst_screen->success Improvement temp_conc_adjust Adjust Temperature and Concentration base_solvent_screen->temp_conc_adjust No Improvement base_solvent_screen->success Improvement temp_conc_adjust->success Improvement

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized protocol and requires optimization for specific boronic acids and desired outcomes.

1. Reagent Preparation:

  • Ensure the boronic acid or boronic ester is of high purity and has been stored under appropriate conditions to prevent degradation.

  • The solvent (e.g., dioxane or toluene) should be anhydrous and degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[7][8]

  • The base (e.g., K₃PO₄) should be finely powdered and dried before use.

2. Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.

3. Reaction Execution:

  • Add the degassed solvent via syringe to the reaction flask.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Factors Influencing Yield

The interplay of various factors determines the success of the Suzuki coupling reaction.

G Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Yield Reagent_Quality Reagent Quality Reagent_Quality->Yield

Caption: Key factors affecting Suzuki coupling yield.

References

Technical Support Center: Synthesis of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Bromo-4-methyl-1-nitrobenzene. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the nitration of 4-bromotoluene.

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black with vigorous gas evolution. This indicates a runaway reaction, likely due to excessive oxidation of the methyl group on the starting material by the strong nitric acid. This is more likely to occur at elevated temperatures.[1]Immediate Action: If safe, immerse the reaction vessel in a large ice-water or ice-salt bath to rapidly cool it.[1] Prevention: • Maintain a low reaction temperature (e.g., 0-10°C) throughout the addition of the nitrating mixture.[1][2] • Add the mixed acid (concentrated H₂SO₄ and HNO₃) very slowly, dropwise, with vigorous stirring to ensure efficient heat dissipation.[1] • Continuously monitor the internal temperature of the reaction mixture with a thermometer.[1]
Low yield of the desired this compound. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. • Side Reactions: Formation of isomers, dinitrated products, or oxidation byproducts reduces the yield of the desired product. • Loss during Workup: The product may be partially soluble in the aqueous phase during quenching or in the washing solvents.Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While low temperatures are crucial to prevent side reactions, the reaction must be allowed to proceed to completion. • Control Reaction Conditions: Adhere strictly to the recommended temperature range and slow addition of the nitrating agent to minimize side reactions. • Careful Workup: When quenching the reaction with ice water, ensure the product fully precipitates. Use cold water for washing the precipitate to minimize solubility losses.[1]
Presence of significant amounts of isomeric impurities (e.g., 4-Bromo-3-nitrotoluene). The directing effects of the bromo and methyl groups can lead to the formation of other isomers, although this compound is the major product. The methyl group is an ortho, para-director and activating, while the bromine is an ortho, para-director and deactivating. The activating methyl group has a stronger directing effect.Purification: The isomers can be separated by fractional crystallization, as they often have different solubilities in solvents like ethanol. Column chromatography is also an effective method for purification.
Formation of a significant amount of dinitrated product (4-Bromo-2,6-dinitrotoluene). The reaction conditions were too harsh (e.g., temperature too high, reaction time too long, or excess nitrating agent).[3]Milder Conditions: Use a lower temperature and carefully control the stoichiometry of the nitrating agent.[3] • Purification: Dinitrated compounds can be separated from the desired mononitrated product by column chromatography or selective reduction followed by extraction.[4]
The product does not precipitate upon quenching with ice water. The product may be soluble in the aqueous acidic mixture, or it may have oiled out instead of solidifying.Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium carbonate solution) to decrease the solubility of the product.[2] • Extraction: If the product has oiled out, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the nitration of 4-bromotoluene?

A1: The primary side reactions include:

  • Isomer Formation: The formation of other isomers such as 4-Bromo-3-nitrotoluene.

  • Dinitration: Further nitration of the desired product to form 4-Bromo-2,6-dinitrotoluene, especially under harsh reaction conditions.[3]

  • Oxidation: The methyl group can be oxidized by the hot, concentrated nitric acid to a carboxylic acid, forming 4-bromo-2-nitrobenzoic acid.

Q2: Why is a mixed acid (HNO₃/H₂SO₄) system used for this nitration?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][7] This mixed acid system allows for a much faster and more efficient reaction compared to using nitric acid alone.[8]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2] By spotting the reaction mixture on a TLC plate alongside the starting material (4-bromotoluene), you can observe the consumption of the starting material and the formation of the product. A suitable eluent system would be a mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate.

Q4: What is the best method for purifying the crude this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. Ethanol is often a suitable solvent for recrystallizing nitrated aromatic compounds.[2]

  • Column Chromatography: For separating mixtures of isomers or removing highly polar or non-polar impurities, silica gel column chromatography is very effective. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.

Q5: What safety precautions should be taken during this synthesis?

A5: The nitration of aromatic compounds is a potentially hazardous reaction.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Always use an ice bath and add reagents slowly.[1][8]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxides. It is essential to perform the reaction in a well-ventilated fume hood.

Quantitative Data

The following table summarizes the expected distribution of mononitrated isomers from the nitration of 4-bromotoluene under typical laboratory conditions. The yields can vary based on the specific reaction conditions.

Product Position of Nitration Typical Yield (%) Boiling Point (°C/mmHg) Melting Point (°C)
This compoundOrtho to methyl, meta to bromoMajor Product130 °C/12 mmHg45-48 °C
4-Bromo-3-nitrotolueneOrtho to bromo, meta to methylMinor Product--

Experimental Protocols

Synthesis of this compound

This protocol details the nitration of 4-bromotoluene using a mixed acid solution.

Materials:

  • 4-bromotoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5%, optional)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers

  • Erlenmeyer flask

Procedure:

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a clean, dry Erlenmeyer flask, carefully add a measured volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0°C.

    • Slowly, drop by drop, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Nitration Reaction:

    • In a separate round-bottom flask, dissolve 4-bromotoluene in a small amount of concentrated sulfuric acid.

    • Cool this solution to 0-5°C in an ice bath with continuous stirring.

    • Slowly, add the prepared cold mixed acid dropwise from the dropping funnel to the solution of 4-bromotoluene.

    • Maintain the reaction temperature between 0°C and 10°C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will precipitate the crude product.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid precipitate thoroughly with cold water to remove any residual acid. If the filtrate is still acidic, a wash with a cold, dilute sodium bicarbonate solution can be used, followed by another water wash.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals in a desiccator or a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the this compound.

Visualizations

Reaction_Pathway 4-Bromotoluene 4-Bromotoluene This compound This compound 4-Bromotoluene->this compound HNO₃, H₂SO₄ (Nitration)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reactant cluster_products Potential Products 4-Bromotoluene 4-Bromotoluene This compound Desired Product 4-Bromotoluene->this compound Major Pathway 4-Bromo-3-nitrotoluene Isomeric Impurity 4-Bromotoluene->4-Bromo-3-nitrotoluene Minor Pathway 4-Bromo-2,6-dinitrotoluene Dinitrated Byproduct 4-Bromotoluene->4-Bromo-2,6-dinitrotoluene Harsh Conditions 4-Bromo-2-nitrobenzoic_acid Oxidation Byproduct 4-Bromotoluene->4-Bromo-2-nitrobenzoic_acid Oxidation 4-Methyl-2-nitrophenol Ipso-Substitution Byproduct 4-Bromotoluene->4-Methyl-2-nitrophenol Ipso Attack

Caption: Potential side reactions during the nitration of 4-bromotoluene.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was reaction temperature strictly controlled (0-10°C)? start->check_temp check_addition Was mixed acid added slowly and dropwise? check_temp->check_addition Yes high_temp High temperature likely caused side reactions (dinitration, oxidation). check_temp->high_temp No check_workup Was the workup procedure followed carefully? check_addition->check_workup Yes fast_addition Rapid addition can lead to localized overheating and side reactions. check_addition->fast_addition No workup_issue Product loss during quenching or washing. Review procedure. check_workup->workup_issue No purify Purify crude product via recrystallization or column chromatography. check_workup->purify Yes high_temp->purify fast_addition->purify workup_issue->purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Purification of crude 2-Bromo-4-methyl-1-nitrobenzene by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4-methyl-1-nitrobenzene using column chromatography.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for planning the purification process.

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance Faint yellow to yellow powder[3]
Boiling Point 257.1 ± 20.0 °C at 760 mmHg[1]
Melting Point 78 °C[3]
Density 1.6 ± 0.1 g/cm³[1][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of this compound?

A1: For relatively non-polar compounds like this compound, a good starting point is a non-polar solvent system. A mixture of hexane and ethyl acetate is commonly used.[4][5] It is crucial to first develop an optimal eluent system using Thin Layer Chromatography (TLC).[6] Aim for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation on the column.[6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity until the desired Rf is achieved.

Q2: My compound appears to be decomposing on the silica gel column. What can I do?

A2: Nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel.[7] First, confirm the instability by running a 2D TLC.[8][9] Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If new spots appear, your compound is likely unstable on silica. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount (0.5-1%) of a base like triethylamine to neutralize the acidic sites.[7]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]

Q3: I am getting very poor separation, and all my fractions seem to be mixed. What is the cause?

A3: Poor separation can result from several issues:

  • Improperly Packed Column: The column may have cracks, channels, or air bubbles, leading to an uneven flow of the mobile phase.[10] Ensure the column is packed uniformly, either by dry packing or wet packing (slurry method).[9][10]

  • Incorrect Eluent System: The polarity of your eluent may be too high, causing all compounds to elute quickly together (co-elution).[6] Re-optimize your solvent system using TLC.

  • Overloading the Column: Loading too much crude sample for the amount of stationary phase will exceed the column's capacity, resulting in broad bands and poor resolution. As a general rule, use about 25-100 g of silica gel for every 1 g of crude material.

  • Sample Loading Technique: The initial band of the sample should be as narrow as possible. Dissolve your crude product in the minimum amount of eluent or a slightly more polar solvent.[6][9] If the sample is poorly soluble in the eluent, consider the dry loading method.[9]

Q4: My purified product yield is very low. What are the common causes of product loss?

A4: Low recovery can be frustrating. Common causes include:

  • Product Streaking/Tailing: If the compound tails significantly on the column, it can spread across many fractions, making it difficult to collect in a pure form and leading to loss during the combination of fractions.[8] This can be caused by poor solubility or interaction with the stationary phase.

  • Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase and may not elute completely. This can be checked by seeing if colored bands remain on the column after extensive flushing.

  • Decomposition on the Column: As mentioned in Q2, if the compound is unstable on silica, the yield will be reduced.[8]

  • Loss During Workup: Ensure that all pure fractions are combined and that solvent removal (e.g., via rotary evaporator) is done carefully to avoid loss of the product.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

ProblemPossible Cause(s)Suggested Solution(s)
High backpressure in the column The column frit is blocked with particulate matter.[12] The stationary phase particles are too fine. Air bubbles are trapped in the system.[10]Try reverse-flushing the column to dislodge particulates.[12] Ensure the sample is fully dissolved and filtered before loading. If packing your own column, ensure the silica is not too fine and pack carefully to avoid air bubbles.
Compound elutes too quickly (in the solvent front) The eluent system is too polar.Re-develop the eluent system using TLC to find a less polar mixture that gives an Rf of 0.2-0.3.[6]
Compound takes too long to elute or is stuck on the column The eluent system is not polar enough. The compound is highly polar or has strong interactions with the silica.Gradually increase the polarity of the eluent (gradient elution). For example, start with 95:5 hexane:ethyl acetate and slowly increase the proportion of ethyl acetate. If the compound is very polar, a more polar mobile phase containing solvents like dichloromethane or methanol might be necessary.
Cracked or channeled silica bed The silica bed has run dry. Improper packing technique.Never let the solvent level drop below the top of the stationary phase.[9] Pack the column carefully as a uniform slurry to avoid air pockets and ensure a homogenous bed.[10][13]
The purified compound is not pure (checked by TLC/NMR) Fractions were mixed incorrectly. Separation was incomplete (co-elution).Analyze each fraction carefully by TLC before combining. Only combine fractions that show a single, pure spot.[13] If separation is poor, re-run the column on the impure fractions using a shallower solvent gradient or a different solvent system.[14]

Experimental Protocol: Column Chromatography

This is a general protocol for the purification of this compound.

1. Preparation of the Stationary Phase (Slurry Method)

  • Choose an appropriately sized column based on the amount of crude material (e.g., a 50 cm x 2.5 cm column for 1-2 g of crude).

  • In a beaker, measure the required amount of silica gel (e.g., 50 g for 1-2 g of crude).

  • Add the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) to the silica gel to form a slurry that can be easily poured but is not too dilute.[6][13]

  • Stir the slurry gently to remove any trapped air bubbles.

2. Packing the Column

  • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

  • Fill the column with a few centimeters of the eluent.

  • Slowly and carefully pour the silica gel slurry into the column. Use a funnel to guide the slurry.[13]

  • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Once the silica has settled, open the stopcock to drain some of the excess solvent, allowing the silica to pack down. Crucially, do not let the solvent level fall below the top of the silica bed. [9]

  • Add a thin protective layer of sand on top of the packed silica gel.

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the eluent.[9] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder.[9] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or vials).

  • Maintain a constant level of solvent at the top of the column to avoid it running dry.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher affinity for the stationary phase.[8]

5. Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[6]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.[13]

Visual Workflow and Troubleshooting Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions (TLC) collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product G start Problem: Poor or No Separation check_tlc Did you optimize the eluent with TLC first? start->check_tlc check_packing Is the column packing uniform (no cracks/channels)? start->check_packing check_loading How was the sample loaded? start->check_loading sol_tlc Develop a system where the product Rf is 0.2-0.3. check_tlc->sol_tlc No sol_repack Repack the column carefully using the slurry method. check_packing->sol_repack No sol_loading_vol Dissolve sample in MINIMUM volume of eluent for loading. check_loading->sol_loading_vol High Volume sol_loading_dry Use the dry loading method if solubility is low. check_loading->sol_loading_dry Poor Solubility

References

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature, appearing as a yellow to brown crystalline substance. It exhibits moderate solubility in common organic solvents such as ethanol and acetone and is sparingly soluble in water. Its solubility is influenced by the presence of the polar nitro group and the relatively nonpolar bromotoluene scaffold.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?

A2: Initially, you can try gently heating the mixture with stirring. Many organic compounds show increased solubility at higher temperatures. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants. If heating is not sufficient or desirable, consider alternative solvents or the techniques outlined in the troubleshooting guides below.

Q3: Can sonication be used to dissolve this compound?

A3: Yes, sonication is a highly effective method for dissolving poorly soluble solids. The high-frequency ultrasound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solid crystals and enhancing dissolution.

Q4: Are there alternative, solvent-free methods for reacting poorly soluble aryl halides like this compound?

A4: Mechanochemistry, specifically high-temperature ball milling, has emerged as a powerful technique for conducting reactions with insoluble or poorly soluble substrates in the solid state. This method avoids the need for a solvent altogether and can lead to extremely fast and efficient reactions.

Troubleshooting Guides

Issue 1: Low Reaction Conversion or Yield Due to Poor Solubility

Symptoms:

  • Visible undissolved solid this compound in the reaction mixture.

  • The reaction is sluggish or stalls before completion.

  • Inconsistent results between batches.

Possible Causes:

  • Inadequate solubility of this compound in the chosen solvent system at the reaction temperature.

  • Precipitation of the starting material or intermediates as the reaction proceeds.

Solutions:

SolutionDescription
Solvent Screening Systematically screen a range of solvents with varying polarities. Polar aprotic solvents like DMF and DMSO are often effective at dissolving nitroaromatic compounds. Refer to the Solvent Selection Guide below.
Co-solvent Systems Utilize a mixture of solvents. A small amount of a co-solvent in which this compound is more soluble can significantly enhance its overall concentration in the reaction mixture.
Elevated Temperature Increase the reaction temperature. Ensure the chosen temperature is below the boiling point of the solvent and does not lead to decomposition of reactants or products.
Sonication Apply ultrasonic waves to the reaction mixture to facilitate dissolution. This can be done continuously or intermittently throughout the reaction.
Phase-Transfer Catalysis (PTC) For reactions involving an ionic nucleophile and an organic-soluble electrophile like this compound, a phase-transfer catalyst can shuttle the nucleophile into the organic phase, even if the electrophile is not fully dissolved.
High-Temperature Ball Milling For a solvent-free approach, mechanochemistry can be employed. This is particularly useful for cross-coupling reactions of poorly soluble aryl halides.

Data Presentation

Qualitative Solubility of this compound
SolventPolarityExpected SolubilityNotes
HexaneNonpolarPoorThe polar nitro group significantly limits solubility in nonpolar aliphatic solvents.
TolueneNonpolarLow to ModerateThe aromatic nature of toluene may provide slightly better solvation than hexane.
Dichloromethane (DCM)Polar AproticModerateA common solvent for a wide range of organic compounds.
Diethyl EtherPolar AproticModerateSoluble in ether.
Ethyl AcetatePolar AproticModerateA good general-purpose solvent for compounds of intermediate polarity.
AcetonePolar AproticGoodKnown to be a good solvent for nitro-substituted aromatic compounds.
AcetonitrilePolar AproticModerate to GoodA polar aprotic solvent often used in organic synthesis.
EthanolPolar ProticModerate to GoodThe hydroxyl group can interact with the nitro group, aiding solubility.
Dimethylformamide (DMF)Polar AproticVery GoodA powerful polar aprotic solvent capable of dissolving many poorly soluble organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery GoodAnother highly effective polar aprotic solvent.
WaterPolar ProticPoorAs with most aryl halides, it is insoluble in water.

Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution for a Suzuki Coupling Reaction

This protocol describes a general method for using sonication to improve the solubility of this compound in a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Ultrasonic bath

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed reaction vessel in an ultrasonic bath.

  • Turn on the sonicator and set the desired reaction temperature (if the bath has heating capabilities).

  • Monitor the reaction progress by TLC or GC/LC-MS. The sonication can be applied continuously or in intervals (e.g., 15 minutes of sonication every hour).

  • Upon completion, proceed with the standard aqueous workup and purification.

Protocol 2: Phase-Transfer Catalysis for Nucleophilic Aromatic Substitution

This protocol provides a general framework for a nucleophilic aromatic substitution reaction using a phase-transfer catalyst to overcome the low solubility of this compound in a biphasic system.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide, 1.5 eq)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%)

  • Organic solvent (e.g., Toluene)

  • Water

  • Reaction vessel with efficient stirring

Procedure:

  • In the reaction vessel, dissolve the nucleophile (e.g., Sodium Azide) in water.

  • Add the organic solvent (e.g., Toluene).

  • Add this compound and the phase-transfer catalyst to the biphasic mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring. Efficient stirring is crucial to maximize the interfacial area between the two phases.

  • Monitor the reaction by TLC or GC/LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Mandatory Visualization

Troubleshooting_Solubility start Start: Poor Solubility of This compound increase_temp Increase Temperature start->increase_temp solvent_screen Solvent Screening (e.g., DMF, DMSO) increase_temp->solvent_screen Insoluble success Reaction Proceeds increase_temp->success Soluble cosolvent Use a Co-solvent System solvent_screen->cosolvent Partially Soluble solvent_screen->success Soluble sonication Apply Sonication cosolvent->sonication Insoluble cosolvent->success Soluble ptc Employ Phase-Transfer Catalysis (PTC) sonication->ptc Biphasic/Ionic Reactant ball_milling Use High-Temperature Ball Milling (Solvent-Free) sonication->ball_milling Solvent-Free Desired sonication->success Soluble ptc->success failure Issue Persists ptc->failure No Improvement ball_milling->success ball_milling->failure No Improvement PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Activated Nucleophile (Q⁺Nu⁻) Nu_aq->QNu_org Catalyst (Q⁺) transfers Nu⁻ QX_aq Catalyst (Q⁺X⁻) ArBr This compound (Ar-Br) ArNu Product (Ar-Nu) QNu_org->QX_aq Catalyst returns with leaving group (X⁻) QNu_org->ArBr Nucleophilic Attack

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in cross-coupling reactions involving 2-Bromo-4-methyl-1-nitrobenzene. The presence of the nitro group on the aromatic ring introduces specific challenges that can lead to catalyst deactivation and suboptimal reaction outcomes.

Troubleshooting Guides

This section addresses common issues observed during the cross-coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Catalyst Poisoning by the Nitro Group The nitro group can interact with and deactivate the palladium catalyst. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center and promote the desired catalytic cycle.[1][2]
Inadequate Catalyst Activity Use a fresh batch of a high-quality palladium catalyst or pre-catalyst. If initial results are poor, consider incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2]
Suboptimal Reaction Temperature A temperature that is too low may result in a sluggish reaction. Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) to enhance the reaction rate. Conversely, excessively high temperatures can cause catalyst decomposition.[3]
Incorrect Base or Solvent The choice of base and solvent is critical for catalyst stability and activity.[3] Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF).[2][3]
Poor Solubility of Reagents Ensure all starting materials are fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system or gently heating the mixture.[2]

Issue 2: Significant Formation of Side Products

  • Symptoms: The desired product is observed, but is contaminated with significant amounts of byproducts such as homocoupled boronic acid (in Suzuki reactions), debrominated starting material (4-methyl-1-nitrobenzene), or reduced starting material (2-bromo-4-methylaniline).

  • Potential Causes & Solutions:

Side ProductPotential CauseTroubleshooting Steps
Homocoupling of Boronic Acid Often caused by the presence of oxygen in the reaction mixture.[1]Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
Debromination (Protodebromination) Presence of protic impurities (e.g., water) in the reaction.Use anhydrous solvents and ensure all reagents, including the base, are thoroughly dried.
Formation of palladium hydride species.This can be influenced by the choice of base and solvent. A screen of different anhydrous bases and solvents may be necessary to minimize this pathway.[2]
Reduction of the Nitro Group Some phosphine ligands or reducing agents in the system can reduce the nitro group to an amine.[4]If using NaBH₄ as a reducing agent for another purpose, be aware of its potential to reduce the nitro group.[4] In the context of cross-coupling, if this side reaction is observed, consider a different ligand or catalyst system that is less prone to facilitating this reduction.

Issue 3: Formation of Palladium Black

  • Symptoms: A black precipitate (finely divided, inactive palladium metal) is observed in the reaction flask.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Excessively High Reaction Temperature High temperatures can lead to the thermal decomposition of the catalyst.
Inappropriate Ligand-to-Metal Ratio An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation and precipitation.
Presence of Impurities Certain impurities can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenge arises from the electron-withdrawing nature and coordinating ability of the nitro group. The nitro group can deactivate the palladium catalyst through several mechanisms, including coordination to the metal center, which can inhibit steps in the catalytic cycle, or by promoting side reactions.[5] Furthermore, some conditions suitable for cross-coupling can inadvertently lead to the reduction of the nitro group.[4]

Q2: Which cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions can all be performed on nitro-substituted aryl halides. The choice depends on the desired transformation. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[6] The Heck reaction is effective for C-C bond formation with alkenes.[7][8] The Buchwald-Hartwig amination is the method of choice for forming C-N bonds.[5][9] Successful coupling often requires careful selection of a catalyst system, particularly the ligand, to overcome the deactivating effects of the nitro group.

Q3: Can I run these reactions open to the air?

A3: It is strongly discouraged. Oxygen can lead to the oxidation and degradation of phosphine ligands and the palladium catalyst itself.[1] It also promotes the undesirable homocoupling of boronic acids in Suzuki reactions.[1] For reproducible and high-yielding results, it is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents.[1]

Q4: How do I choose the right ligand for my reaction?

A4: For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are often the most effective. Ligands like SPhos, XPhos, and other biaryl phosphines can stabilize the palladium catalyst, promote the crucial reductive elimination step, and sterically hinder deactivation pathways.[1][2] It is often necessary to screen a small panel of ligands to identify the optimal choice for a specific transformation.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O90Moderate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane100High
Pd₂(dba)₃ (1-3)XPhos (2-6)K₃PO₄ (2.0)Toluene80-110High
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF90Moderate to High

Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.

Experimental Protocols

Protocol 1: Representative Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (typically 12-24 hours, monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Representative Procedure for Heck Reaction

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired alkene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as DMF or NMP, followed by a base (e.g., triethylamine (Et₃N), 2.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-Br] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂-Ar'] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex Ar-Ar' trans_complex->re_complex reagents Ar-Br reagents->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex base Base base->trans_complex

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

Deactivation_Pathways Potential Catalyst Deactivation Pathways cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst product Coupled Product active_catalyst->product Productive Coupling nitro_poisoning Nitro Group Coordination (Catalyst Poisoning) active_catalyst->nitro_poisoning Interaction with Substrate-NO₂ pd_black Palladium Black (Aggregation) active_catalyst->pd_black Thermal Stress/ Low Ligand Conc. ligand_degradation Ligand Oxidation/ Degradation active_catalyst->ligand_degradation Presence of O₂/ Impurities

Caption: Potential Catalyst Deactivation Pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low/No Yield in Cross-Coupling Reaction check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere optimize_catalyst Screen Ligands & Increase Catalyst Loading check_reagents->optimize_catalyst check_atmosphere->optimize_catalyst optimize_conditions Screen Base & Solvent, Adjust Temperature optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Minimizing homocoupling in Suzuki reactions of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing homocoupling in the Suzuki reaction of 2-Bromo-4-methyl-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions involving this compound?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2] Using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) form can also promote this unwanted side reaction.[1][3]

Q3: How does the electronic nature of this compound affect the Suzuki reaction and potential side reactions?

A3: The presence of the electron-withdrawing nitro group in this compound generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] This can be advantageous for the desired cross-coupling. However, electron-deficient aryl halides can also be more susceptible to other side reactions like dehalogenation, where the bromine atom is replaced by a hydrogen atom.[5]

Q4: Can the choice of boronic acid or ester influence the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is crucial. Boronic acids can be prone to degradation pathways like protodeboronation, especially in the presence of aqueous bases.[6] Using more stable boronic esters, such as pinacol esters or MIDA boronates, can often minimize both degradation and homocoupling.[4][7]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshoot and minimize the formation of homocoupling byproducts in the Suzuki reaction of this compound.

Problem: Significant formation of homocoupling byproduct observed by TLC or LC-MS.

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Solvent Degassing: Ensure that all solvents were thoroughly degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[6]

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[6]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]
Inefficient Pd(II) Precatalyst Reduction If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[8] Alternatively, the addition of a mild reducing agent like potassium formate can help minimize free Pd(II).[3][9]Pd(II) species can directly catalyze the homocoupling of boronic acids.[2][3]
Suboptimal Ligand Choice Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8]These ligands promote the desired reductive elimination step and can sterically hinder the formation of intermediates leading to homocoupling.[8]
Inappropriate Base Optimize the base. For electron-deficient substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[5] Avoid strong alkoxide bases if dehalogenation is also observed.[5]The base plays a crucial role in the transmetalation step and its strength can influence the rates of competing side reactions.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[8]Finding a balance between a reasonable reaction time and minimal byproduct formation is key.
Boronic Acid Instability Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) before the coupling reaction.[6]Boronic esters are generally more robust and less prone to side reactions like protodeboronation and homocoupling.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized protocol and requires optimization for specific boronic acids and reaction scales.

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10]

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent.[10]

Inert Atmosphere:

  • Seal the reaction vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[11]

Solvent and Catalyst Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M) to the reaction mixture via syringe.[10][11]

  • Add the catalyst mixture to the reaction vessel.

Reaction and Work-up:

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[6][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_inert Inerting & Solvation cluster_reaction Reaction & Analysis cluster_iso Isolation reagents 1. Add solid reagents: - this compound - Boronic Acid/Ester - Base inerting 2. Evacuate & backfill with inert gas (3x) reagents->inerting solvation 3. Add degassed solvent inerting->solvation catalyst 4. Add Pd catalyst/ligand solvation->catalyst reaction 5. Heat and stir (e.g., 80-110 °C) catalyst->reaction monitoring 6. Monitor by TLC or LC-MS reaction->monitoring workup 7. Work-up (extraction) monitoring->workup purification 8. Purify (chromatography) workup->purification

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Homocoupling_Mechanism cluster_cycle Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) PdII Pd(II) Pd0->PdII ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) Product Ar-Ar' ArPdArB->Product Reductive Elimination Product->Pd0 O2 O₂ (Oxygen) O2->PdII Oxidizes Homocoupling_Product Ar'-Ar' PdII->Homocoupling_Product 2 x Ar'-B(OR)₂ Pd0_regen Pd(0) Homocoupling_Product->Pd0_regen Regenerates

Caption: Simplified mechanism of Suzuki coupling vs. oxygen-mediated homocoupling.

Troubleshooting_Tree start High Homocoupling Detected q1 Was the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the Palladium source? a1_yes->q2 sol1 Implement thorough degassing (e.g., freeze-pump-thaw) and maintain inert atmosphere. a1_no->sol1 a2_pd0 Pd(0) q2->a2_pd0 Pd(0) a2_pd2 Pd(II) q2->a2_pd2 Pd(II) q3 Have ligands been optimized? a2_pd0->q3 sol2 Switch to a Pd(0) source or add a mild reducing agent. a2_pd2->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate other parameters (base, solvent, temperature) a3_yes->end sol3 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). a3_no->sol3

Caption: Troubleshooting decision tree for minimizing homocoupling.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methyl-1-nitrobenzene.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl bromide, facilitating the oxidative addition step in the catalytic cycle.[1]

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of this compound is not working or giving low yields. What are the primary factors to investigate?

A1: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: While various palladium catalysts can be effective, catalyst systems with bulky, electron-rich phosphine ligands are often beneficial for challenging substrates.[2]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[3] A screening of different bases (e.g., carbonates, phosphates) is recommended.

  • Solvent System: The solvent must be appropriate for the chosen base and be thoroughly degassed to prevent catalyst deactivation.[1]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

  • Quality of Reagents: Ensure the boronic acid is not degraded (protodeboronation) and that the solvent is anhydrous and oxygen-free.

Q2: What are common side reactions when working with this compound in Suzuki-Miyaura couplings?

A2: Common side reactions include:

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen, which can lead to the formation of a biaryl byproduct from the boronic acid.[1]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 4-methyl-1-nitrobenzene. This can be influenced by the choice of base and solvent.[1]

  • Protodeboronation: The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom, reducing the amount of nucleophile available for the cross-coupling.

Q3: How does the nitro group on this compound affect the reaction conditions?

A3: The electron-withdrawing nitro group makes the aryl bromide more reactive towards oxidative addition to the Pd(0) catalyst.[1] This can sometimes allow for milder reaction conditions compared to electron-rich aryl bromides. However, the nitro group can also participate in side reactions, and its strong electron-withdrawing effect can influence the optimal choice of ligand and base.

Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required for specific coupling partners.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a common choice, while precatalysts like PdCl₂(dppf) can offer improved stability and reproducibility.[2]
Ligand (If using a ligand-free catalyst precursor like Pd(OAc)₂) SPhos, RuPhos, or XPhos (1-2 eq. relative to Pd)Bulky, electron-rich phosphine ligands can improve reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The choice of base can significantly impact the yield. A stronger base like K₃PO₄ may be beneficial.[2]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMFThe solvent system should be chosen to ensure solubility of all reactants and the base. Thoroughly degas the solvent.[2]
Temperature 80-110 °CHigher temperatures may be required for less reactive boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X (Oxidative Addition) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Base (Ligand Exchange) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Ar'B(OH)2 (Transmetalation) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' (Reductive Elimination)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is sluggish or failing. What should I check first?

A1: Several factors can contribute to a difficult Buchwald-Hartwig amination:

  • Base Choice and Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be sufficient to deprotonate the amine or the palladium-amine complex.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary for efficient coupling, especially with challenging substrates.[5]

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst can be more reliable than in situ reduction of a palladium(II) source.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

Q2: I am observing significant dehalogenation of my this compound. How can I minimize this?

A2: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations. To mitigate this:

  • Optimize the Base: Using a slightly weaker base or a different cation (e.g., K₃PO₄ instead of NaOtBu) can sometimes reduce the rate of dehalogenation.

  • Ligand Choice: Certain ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation. Screening different ligands can be beneficial.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often suppress side reactions.

Q3: Can I use primary amines in the Buchwald-Hartwig coupling with this compound?

A3: Yes, primary amines can be used, but they can sometimes be more challenging than secondary amines. Competitive side reactions can occur. The use of more specialized ligands and careful optimization of the base and reaction conditions are often necessary for successful couplings with primary amines.[6]

Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination

The following table provides a starting point for optimizing the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or a precatalyst (e.g., XPhos Pd G3, 1-2 mol%)Precatalysts often provide more consistent results.
Ligand XPhos, SPhos, or RuPhos (1-2 eq. relative to Pd)Bulky biarylphosphine ligands are generally preferred for this type of transformation.[5]
Base NaOtBu, KOtBu, or LHMDS (1.2-2.0 equivalents)A strong, non-nucleophilic base is essential. Be cautious with substrates that have base-sensitive functional groups.[4]
Solvent Toluene, 1,4-Dioxane, or THFThe solvent should be anhydrous and thoroughly degassed.
Temperature 80-110 °CThe required temperature will depend on the reactivity of the amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for each specific amine.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.) dissolved in the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L (Oxidative Addition Complex) Pd(0)L->Ar-Pd(II)(X)L Ar-X (Oxidative Addition) Ar-Pd(II)(NHR'R'')L [Ar-Pd(II)(NHR'R'')L]X Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L HNR'R'' (Amine Coordination) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L -HX (Deprotonation) Ar-Pd(II)(NR'R'')L->Pd(0)L Ar-NR'R'' (Reductive Elimination)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the reduction of 2-Bromo-4-methyl-1-nitrobenzene to 2-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: My reduction of this compound is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or sluggish reactions are a frequent issue in the reduction of nitroarenes. Several factors can be at play, ranging from the choice of reagents to the reaction setup. Here is a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading might be insufficient; increasing the weight percentage can improve the reaction rate.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. For metal/acid reductions, a significant molar excess of the metal is typically required.

  • Reaction Temperature: Many nitro reductions are exothermic. However, insufficient temperature can lead to a slow reaction rate. Gradually increasing the temperature while monitoring for side product formation can be beneficial.

  • Solvent Choice: The choice of solvent can impact the solubility of the starting material and the efficiency of the reducing agent. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. For metal/acid reductions, alcohols or acetic acid are often used.

  • Hydrogen Pressure (for Catalytic Hydrogenation): If using gaseous hydrogen, ensure the system is properly sealed and that the pressure is adequate. For many reductions, atmospheric pressure is sufficient, but for more stubborn substrates, higher pressures may be necessary.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my desired product. What could this be?

A2: A common side reaction in the catalytic hydrogenation of halogenated nitroaromatics is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This would result in the formation of 4-methylaniline.

  • How to Minimize Dehalogenation:

    • Catalyst Choice: Palladium on carbon (Pd/C) is known to be more prone to causing dehalogenation than Platinum on carbon (Pt/C). Switching to Pt/C can often mitigate this issue. Raney Nickel is also an alternative that may reduce dehalogenation.

    • Catalyst Modifiers: The use of catalyst modifiers can suppress dehalogenation. For instance, modified catalysts like Pt-V/C have shown increased selectivity for the desired haloaniline.

    • Reaction Conditions: Over-hydrogenation, prolonged reaction times, and high temperatures can increase the likelihood of dehalogenation. It is crucial to monitor the reaction closely and stop it once the starting material is consumed.

Q3: My final product is impure, and I suspect unreacted starting material is present. How can I purify my 2-Bromo-4-methylaniline?

A3: Several methods can be employed to purify 2-Bromo-4-methylaniline from the unreacted starting material and other impurities.

  • Column Chromatography: This is a very effective method for separating the more polar amine product from the less polar nitro starting material. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.

  • Acid-Base Extraction: This technique leverages the basicity of the amine product.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the unreacted nitro compound remains in the organic layer.

    • Separate the aqueous layer and then basify it (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Data Presentation

The following table summarizes various

Technical Support Center: Recrystallization of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Bromo-4-methyl-1-nitrobenzene, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

FAQs

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For aryl halides like this compound, common solvents to consider are ethanol, methanol, hexane, or a mixed solvent system such as ethanol/water.[1][2] The choice of solvent often requires experimentation with small amounts of the crude product to determine the best option.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid.[3][4] This can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[4] To resolve this, try the following:

  • Reheat the solution until the oil redissolves completely.[3]

  • Add a small amount of additional hot solvent to decrease the saturation.[3][5]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[3]

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: This is a common issue often due to supersaturation or using too much solvent.[3][6] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches can provide nucleation sites for crystal growth.[3][4]

  • Seeding: If you have a small, pure crystal of the product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[3][4]

  • Reduce Solvent Volume: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.[4][6] Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[3][4]

  • Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to maximize the yield.[1][7]

Q4: The recovery of my purified crystals is very low. How can I improve the yield?

A4: A low yield can be caused by several factors:

  • Using too much solvent: This is a frequent cause, as a significant portion of the product will remain dissolved in the mother liquor.[3][8] Use the minimum amount of hot solvent necessary to dissolve your crude product.[8]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss.[7] Ensure the funnel is pre-warmed.

  • Washing with warm or excessive solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3][8]

Q5: How can I remove colored impurities from my crude product?

A5: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, hexane, ethanol/water mixtures) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[1] Avoid adding a large excess of solvent.[3]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1] This step should be performed quickly to prevent premature crystallization.[4]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.[1] Crystal formation should be observed.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.[1]

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

6. Drying:

  • Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period or by transferring them to a desiccator.

Quantitative Data

The following table provides hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and should be experimentally verified.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol2.525.0
Methanol3.030.0
Hexane0.510.0
WaterInsolubleInsoluble
Ethanol/Water (9:1)1.020.0

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Room Temp hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Preventing Debromination of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate and prevent the undesired debromination of 2-Bromo-4-methyl-1-nitrobenzene during chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 4-methyl-1-nitrobenzene. This side reaction reduces the yield of the desired product and complicates purification. The presence of the electron-withdrawing nitro group can influence the electronic properties of the aryl bromide, making it susceptible to this side reaction under certain conditions, particularly in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of debromination in palladium-catalyzed reactions?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This palladium-hydride can be generated from various sources, including the solvent (e.g., alcohols), the base (especially alkoxides), or trace amounts of water in the reaction mixture. Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the debrominated byproduct.

Q3: How does the choice of catalyst and ligand affect debromination?

A3: The catalyst and ligand system plays a crucial role. Highly active palladium catalysts can sometimes promote the debromination pathway. The use of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands, can often suppress debromination. These ligands can accelerate the desired reductive elimination of the product and sterically hinder the approach of hydride sources to the palladium center.

Q4: Which bases are recommended to minimize debromination?

A4: The choice of base is critical. Strong, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases (like NaOtBu) or amine bases, which can be sources of hydrides. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in minimizing debromination. The base should be finely powdered and anhydrous to avoid introducing water into the reaction.

Q5: What is the influence of the solvent and temperature on this side reaction?

A5: Solvents that can act as hydrogen donors, such as alcohols (e.g., isopropanol) and N,N-dimethylformamide (DMF) at elevated temperatures, can promote debromination. It is advisable to use aprotic, non-polar solvents like toluene or 1,4-dioxane. Lowering the reaction temperature can also be an effective strategy, as the activation energy for debromination may be higher than that of the desired coupling reaction.

Troubleshooting Guides

Issue: Significant formation of 4-methyl-1-nitrobenzene byproduct is observed.

This troubleshooting guide provides a systematic approach to identify and resolve the issue of debromination during cross-coupling reactions of this compound.

// Nodes start [label="Start: Debromination Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Step 1: Evaluate Base", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; base_ok [label="Is the base a non-hydride source\n(e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_base [label="Action: Switch to a weaker, non-alkoxide,\n anhydrous inorganic base.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent_temp [label="Step 2: Assess Solvent & Temperature", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_temp_ok [label="Is the solvent aprotic (e.g., Toluene, Dioxane)\n and temperature minimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent_temp [label="Action: Switch to an anhydrous, aprotic solvent.\nLower the reaction temperature.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_catalyst [label="Step 3: Examine Catalyst System", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_ok [label="Are you using a bulky, electron-rich ligand\n(e.g., XPhos, SPhos)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_catalyst [label="Action: Screen bulky, electron-rich\n phosphine ligands.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Step 4: Verify Reagent Purity", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Are all reagents and solvents\n strictly anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dry_reagents [label="Action: Use freshly dried solvents and reagents.\nEnsure inert atmosphere.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Debromination Minimized", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> base_ok; base_ok -> change_base [label="No"]; change_base -> check_solvent_temp; base_ok -> check_solvent_temp [label="Yes"]; check_solvent_temp -> solvent_temp_ok; solvent_temp_ok -> change_solvent_temp [label="No"]; change_solvent_temp -> check_catalyst; solvent_temp_ok -> check_catalyst [label="Yes"]; check_catalyst -> catalyst_ok; catalyst_ok -> change_catalyst [label="No"]; change_catalyst -> check_reagents; catalyst_ok -> check_reagents [label="Yes"]; check_reagents -> reagents_ok; reagents_ok -> dry_reagents [label="No"]; dry_reagents -> end; reagents_ok -> end [label="Yes"]; }

Caption: Troubleshooting workflow for preventing debromination.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on studies of structurally similar nitro-substituted aryl bromides and related cross-coupling reactions. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling of a Nitro-Substituted Aryl Bromide

EntryBase (2.0 equiv)SolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1NaOtBuToluene1006530
2K₃PO₄Toluene1008510
3K₂CO₃Toluene/H₂O (4:1)90925
4Cs₂CO₃1,4-Dioxane10095<2

Table 2: Influence of Ligand on a Model Buchwald-Hartwig Amination of a Nitro-Substituted Aryl Bromide

EntryPalladium Precursor (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield of Aminated Product (%)Yield of Debrominated Product (%)
1Pd₂(dba)₃P(tBu)₃NaOtBuToluene1107025
2Pd₂(dba)₃XPhosK₃PO₄Toluene100888
3Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane100943
4Pd(OAc)₂RuPhosK₂CO₃Toluene90915

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with conditions selected to suppress hydrodebromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered and dried)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Anhydrous, degassed Water (1 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

// Nodes setup [label="1. Reaction Setup:\n- Add reactants, catalyst, ligand, and base to Schlenk flask.", shape=rectangle]; inert [label="2. Inert Atmosphere:\n- Evacuate and backfill with Argon (3x).", shape=rectangle]; solvent [label="3. Solvent Addition:\n- Add degassed 1,4-dioxane and water.", shape=rectangle]; reaction [label="4. Reaction:\n- Heat to 90-100 °C with stirring.", shape=rectangle]; monitoring [label="5. Monitoring:\n- Track progress by TLC or LC-MS.", shape=rectangle]; workup [label="6. Work-up:\n- Cool, dilute, and perform aqueous wash.", shape=rectangle]; purification [label="7. Purification:\n- Dry, concentrate, and perform column chromatography.", shape=rectangle]; product [label="Desired Coupled Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> inert; inert -> solvent; solvent -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; purification -> product; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound, employing conditions known to reduce the incidence of hydrodebromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Cs₂CO₃ (1.5 mmol, 1.5 equiv, finely powdered and dried)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

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// Edges start -> catalyst_system; start -> base_solvent; catalyst_system -> conditions; base_solvent -> conditions; conditions -> outcome; outcome -> high_yield; outcome -> debromination; }

Caption: Logical relationship of components for successful Buchwald-Hartwig amination.

Technical Support Center: Analytical Methods for Monitoring 2-Bromo-4-methyl-1-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-4-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC monitoring of reactions with this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column.Use a mobile phase with a lower pH to suppress silanol ionization or add a competitive amine like triethylamine (TEA) to the mobile phase.[1]
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed.[2][3] Use a column oven to maintain a stable temperature.[3]
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Poor Resolution Between Isomers Inadequate column selectivity.Optimize the mobile phase composition by adjusting the solvent ratio or pH. Consider a different column stationary phase, such as a phenyl-hexyl column for enhanced π-π interactions.
Insufficient column efficiency.Use a longer column or a column with a smaller particle size.
High Backpressure Blockage in the system (e.g., column frit, tubing).Systematically check components for blockage and clean or replace as needed. Filter all samples and mobile phases before use.[2]
Precipitated buffer in the mobile phase.Ensure the buffer is fully soluble in the mobile phase at the concentration used.
Frequently Asked Questions (FAQs): HPLC
  • Q1: What is a good starting point for developing an HPLC method for this compound? A C18 reversed-phase column is a common starting point for the analysis of aromatic compounds. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective.

  • Q2: How can I quantify the concentration of this compound in my reaction mixture? Quantification can be achieved by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

  • Q3: My baseline is noisy. What are the common causes? A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or an old detector lamp.[3] Ensure proper degassing of the mobile phase and regularly maintain your HPLC system.

Experimental Protocol: HPLC Method for Reaction Monitoring

This protocol is a general guideline for monitoring the conversion of a starting material to this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (start with a 60:40 ratio, adjust as needed)

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water

  • Standards of this compound and starting material

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary by diluting the aliquot in a known volume of cold solvent.

  • Dilute the quenched sample to a suitable concentration with the sample solvent.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

4. Analysis:

  • Inject a blank (sample solvent) to establish the baseline.

  • Inject standards of the starting material and this compound to determine their retention times.

  • Inject the prepared reaction sample.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide: GC-MS Analysis

This guide provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column.
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.
Poor Sensitivity Leaks in the system.Check for leaks at all fittings using an electronic leak detector.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Inconsistent Results Inconsistent injection volume or technique.Use an autosampler for precise and repeatable injections.
Temperature fluctuations in the GC oven.Ensure the oven temperature is stable and accurately calibrated.
Co-elution of Isomers Inadequate column resolution.Optimize the temperature program (e.g., use a slower ramp rate). Consider a longer column or a column with a different stationary phase.
Frequently Asked Questions (FAQs): GC-MS
  • Q1: Is derivatization required for the GC-MS analysis of this compound? No, this compound is a volatile compound and can be analyzed directly by GC-MS without derivatization.

  • Q2: What are the expected major mass fragments for this compound? While specific data for this isomer is not readily available, for the related isomer 2-bromo-4-nitrotoluene, a top mass-to-charge ratio (m/z) peak is observed at 90, with a second highest at 89. The molecular ion peak would be expected around m/z 215 and 217 due to the bromine isotopes.

  • Q3: How can I confirm the identity of a peak in my chromatogram? The identity of a peak can be confirmed by comparing its retention time and mass spectrum to that of a known standard. A library search of the mass spectrum can also aid in identification.

Experimental Protocol: GC-MS Method for Reaction Monitoring

This protocol provides a general procedure for the analysis of this compound in a reaction mixture.

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Sample Solvent: Dichloromethane or ethyl acetate

  • Standards of this compound and starting material

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting in a known volume of cold solvent.

  • Perform a liquid-liquid extraction if necessary to isolate the analytes from the reaction matrix.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the extract to a suitable concentration with the sample solvent.

  • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

4. Analysis:

  • Inject a blank (sample solvent).

  • Inject standards of the starting material and product to determine their retention times and mass spectra.

  • Inject the prepared reaction sample.

  • Monitor the reaction progress by observing the relative abundance of the characteristic ions of the starting material and product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide: NMR Analysis

This guide covers common issues when using NMR to monitor reactions involving this compound.

Problem Potential Cause Suggested Solution
Broad Peaks Poor shimming.Re-shim the magnet to improve field homogeneity.
Presence of paramagnetic impurities.Filter the sample through a small plug of silica gel.
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration or the number of scans.
Incorrect receiver gain.Optimize the receiver gain to avoid signal clipping while maximizing sensitivity.
Inaccurate Integration Phasing errors.Carefully phase the spectrum to ensure a flat baseline.
Overlapping peaks.Use a higher field NMR spectrometer for better resolution or consider 2D NMR techniques.
Presence of Water Peak Residual water in the deuterated solvent.Use a fresh ampoule of deuterated solvent. For samples in D₂O, use solvent suppression techniques.
Frequently Asked Questions (FAQs): NMR
  • Q1: Which nuclei are most useful for monitoring reactions of this compound? ¹H NMR is excellent for monitoring the disappearance of starting material protons and the appearance of product protons. ¹³C NMR can also be used to observe changes in the carbon skeleton.

  • Q2: How can I use NMR to determine the conversion of my reaction? By comparing the integration of a characteristic peak of the product to a peak of the starting material, the relative amounts of each can be determined, and thus the reaction conversion can be calculated.

  • Q3: What are the expected ¹H NMR chemical shifts for this compound? While a specific spectrum for this compound is not readily available, based on the structure and data from similar compounds, the methyl protons would appear as a singlet around 2.4-2.6 ppm. The aromatic protons would appear as multiplets in the range of 7.5-8.5 ppm. For example, in the related compound 2-bromo-1-(bromomethyl)-4-nitrobenzene, aromatic protons are observed at 7.65, 8.17, and 8.46 ppm.

Experimental Protocol: NMR Method for Reaction Monitoring

This protocol describes how to prepare and analyze a sample from a reaction mixture by NMR.

1. Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (optional, e.g., TMS or a compound with a known concentration that does not react with the components of the reaction mixture)

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary.

  • Remove any solid material by filtration or centrifugation.

  • Evaporate the solvent from the aliquot under reduced pressure.

  • Dissolve the residue in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Nucleus: ¹H

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Number of Scans: 8-16 (adjust as needed for good signal-to-noise)

  • Relaxation Delay: 1-5 seconds (ensure full relaxation for quantitative measurements)

4. Analysis:

  • Acquire a spectrum of the starting material to identify its characteristic peaks.

  • Acquire spectra of the reaction mixture at different time points.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks corresponding to the starting material and the product.

  • Calculate the reaction conversion based on the relative integrals.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram F->G H Peak Integration G->H I Quantification H->I J J I->J Reaction Progress

Caption: Experimental workflow for monitoring a reaction using HPLC.

GCMS_Troubleshooting cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues Start GC-MS Issue Observed Problem What is the nature of the problem? Start->Problem PeakTailing Peak Tailing Problem->PeakTailing Poor Peak Shape LowSignal Poor Sensitivity Problem->LowSignal Low Signal InconsistentResults Inconsistent Results Problem->InconsistentResults Variable Results SolutionTailing Check for active sites in liner/column. Bake out or trim column. PeakTailing->SolutionTailing SolutionSignal Check for system leaks. Clean ion source. LowSignal->SolutionSignal SolutionInconsistent Use autosampler. Verify oven temperature stability. InconsistentResults->SolutionInconsistent NMR_Monitoring_Pathway Start Start Reaction Monitoring Sample Acquire Reaction Aliquot at Time 't' Start->Sample Prepare Prepare NMR Sample in Deuterated Solvent Sample->Prepare Acquire Acquire 1H NMR Spectrum Prepare->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Starting Material & Product Peaks Process->Integrate Calculate Calculate % Conversion Integrate->Calculate Decision Reaction Complete? Calculate->Decision End End Monitoring Decision->End Yes Continue Continue Monitoring Decision->Continue No Continue->Sample

References

Technical Support Center: Managing Thermal Stability of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions. The following information is intended to supplement, not replace, a thorough risk assessment for any specific experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What factors can influence the thermal stability of this compound in a reaction?

A2: Several factors can negatively impact the thermal stability of this compound:

  • Impurities and Contaminants: The thermal stability of nitro compounds can be significantly lowered by the presence of impurities.[2][3] Common contaminants such as strong acids, bases, or metal salts can catalyze decomposition at temperatures much lower than that of the pure substance.

  • Reaction Reagents and Solvents: The choice of reagents and solvents can affect the overall exothermicity of a reaction. For instance, reactions with strong nucleophiles or in the presence of certain catalysts may have a more pronounced heat release.

  • Scale of the Reaction: Larger scale reactions are more challenging to cool effectively due to a lower surface-area-to-volume ratio. This can increase the risk of heat accumulation and a subsequent runaway reaction.

Q3: What are the key considerations for temperature control when working with this compound?

A3: Strict temperature control is paramount. Key considerations include:

  • Cooling Capacity: Ensure the cooling system (e.g., ice bath, cryostat) is robust enough to handle the potential exotherm of the reaction.

  • Rate of Reagent Addition: Reagents known to contribute to the reaction's exotherm should be added slowly and in a controlled manner to prevent rapid heat generation.

  • Monitoring: The internal temperature of the reaction mixture should be continuously monitored using a calibrated thermometer or thermocouple.

  • Agitation: Efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.

Q4: What are common reaction types where the thermal stability of this compound is a concern?

A4: A common reaction type for this class of compounds is Nucleophilic Aromatic Substitution (SNAr) . In these reactions, the bromine atom can be displaced by a nucleophile. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly when it is in the ortho or para position to the leaving group.[4] These reactions can be exothermic and require careful temperature management. Another example is the oxidation of the methyl group , which can also be a highly exothermic process requiring strict temperature control.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on managing thermal stability.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise Inadequate cooling, excessively fast reagent addition, or poor agitation.Immediate Action: Cease reagent addition and immediately apply or enhance external cooling (e.g., add more ice/dry ice to the bath). Preventative Measures: 1. Ensure the cooling bath is at the target temperature before starting the reaction. 2. Add reagents dropwise with continuous monitoring of the internal temperature. 3. Use an overhead stirrer for efficient mixing in larger scale reactions.
Localized Charring or Discoloration Formation of "hot spots" due to poor mixing of reactants.Improve agitation by using a more powerful stirrer or a larger stir bar. Ensure the reaction vessel shape promotes good mixing.
Low Yield of Desired Product Side reactions occurring at elevated temperatures or incomplete reaction due to temperatures being too low.Optimize the reaction temperature. Consider running small-scale trials at slightly different temperatures to determine the optimal balance between reaction rate and selectivity.
Difficulty in Scaling Up the Reaction Insufficient heat removal in larger vessels.Before scaling up, perform a thorough thermal hazard assessment. Consider using a reactor with a better heat transfer coefficient or employing a continuous flow setup for better temperature control.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Bromo-4-nitrobenzaldehyde

This protocol highlights the necessity of strict temperature control during the oxidation of the methyl group.

Materials:

  • 2-Bromo-1-methyl-4-nitrobenzene

  • Peracetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Chromium (VI) oxide

  • Ethanol

  • Water

  • Saturated aqueous K2CO3 solution

  • Ethyl acetate

  • Brine

  • MgSO4

Procedure:

  • Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL).

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add concentrated sulfuric acid (15 mL).

  • Add chromium (VI) oxide (34.7 g) in batches, ensuring the internal reaction temperature is strictly maintained between 5-10 °C.[5]

  • Continuously stir the mixture in the ice bath for 1.5 hours, closely monitoring the temperature. Use an ice-acetone bath if necessary to keep the temperature below 10 °C.[5]

  • Upon completion, pour the mixture into a flask containing ice and dilute with cold water.

  • Collect the precipitate by filtration and wash with cold water.

  • Suspend the solid in cold 2% aqueous Na2CO3 solution, stir, filter, and wash with cold water to obtain the crude diacetate intermediate.

  • Mix the intermediate with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and heat to reflux for 1 hour.

  • After cooling, transfer the mixture to a separatory funnel containing saturated aqueous K2CO3 solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the product by silica gel column chromatography.[5]

Safety Note: This reaction is highly exothermic and involves hazardous materials. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7745-93-9[6][7]
Molecular Formula C7H6BrNO2[6][7]
Molecular Weight 216.03 g/mol [6]
Melting Point 76-77 °C[8]
Boiling Point Not available
Decomposition Temp. No data available

Summary of Temperature Control in Experimental Protocols

Reaction TypeReagentsTemperature RangeCooling MethodSource(s)
Oxidation This compound, CrO3, H2SO45-10 °CIce-water bath / Ice-acetone bath[5]
Nitration (analogue) 1-Bromo-3-(1,1-dimethylethyl)benzene, HNO3, H2SO4< 0 °CIce-salt bath

Visualizations

Experimental_Workflow General Workflow for Managing Exothermic Reactions prep Preparation - Assemble glassware - Prepare cooling bath reagent_prep Reagent Preparation - Dissolve starting material prep->reagent_prep initial_cool Initial Cooling - Cool mixture to target temp. reagent_prep->initial_cool reagent_add Controlled Reagent Addition - Add exothermic reagent dropwise initial_cool->reagent_add temp_monitor Continuous Temperature Monitoring reagent_add->temp_monitor Feedback reaction Reaction Period - Maintain temperature and stir reagent_add->reaction temp_monitor->reagent_add quench Reaction Quench - Add to ice/water reaction->quench workup Work-up - Extraction, washing, drying quench->workup purify Purification - Chromatography/Recrystallization workup->purify

Caption: General experimental workflow for safely managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Thermal Events start Temperature Rise? is_controlled Is it controlled? start->is_controlled yes_controlled Continue Monitoring is_controlled->yes_controlled Yes no_controlled Uncontrolled Rise! is_controlled->no_controlled No action1 Stop Reagent Addition no_controlled->action1 action2 Enhance Cooling action1->action2 action3 Increase Agitation action2->action3 review Review Protocol action3->review

Caption: Decision-making flowchart for troubleshooting thermal events during a reaction.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-4-methyl-1-nitrobenzene vs. 2-Chloro-4-methyl-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired therapeutic and industrial outcomes. Halogenated nitroaromatic compounds are a cornerstone of this endeavor, serving as versatile precursors for a multitude of complex molecules. This guide provides a detailed, objective comparison of the reactivity of two closely related intermediates, 2-bromo-4-methyl-1-nitrobenzene and 2-chloro-4-methyl-1-nitrobenzene, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.

Executive Summary

This compound and 2-chloro-4-methyl-1-nitrobenzene exhibit remarkably similar reactivity profiles in nucleophilic aromatic substitution reactions. This comparability stems from the governing mechanism of SNAr, where the rate-determining step is the initial nucleophilic attack on the aromatic ring, a step primarily influenced by the powerful electron-withdrawing nitro group. While minor differences in reaction rates may be observable under specific conditions, for most synthetic applications, the choice between the bromo and chloro analogues will likely be dictated by factors such as cost, availability, and the specific requirements of downstream transformations, rather than a significant difference in their intrinsic reactivity towards nucleophiles.

The Underlying Chemistry: A Tale of Two Halogens

The reactivity of aryl halides in SNAr reactions is a nuanced interplay of electronic effects. The presence of a strong electron-withdrawing group, such as the nitro (-NO₂) group, positioned ortho or para to the halogen leaving group is crucial. This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

In the case of this compound and 2-chloro-4-methyl-1-nitrobenzene, both molecules benefit from the ortho-nitro group's activating effect. The rate-determining step in these reactions is the formation of the Meisenheimer complex. The electronegativity of the halogen plays a key role in this step by inductively withdrawing electron density from the ring, which facilitates the initial nucleophilic attack. This is often referred to as the "element effect," where the typical reactivity order for activated aryl halides is F > Cl ≈ Br > I.

Given that chlorine and bromine possess similar electronegativities, their ability to stabilize the transition state leading to the Meisenheimer complex is comparable. Consequently, the rates of nucleophilic aromatic substitution for 2-chloro-4-methyl-1-nitrobenzene and this compound are expected to be very similar.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Aryl-X 2-Halo-4-methyl-1-nitrobenzene (X = Cl or Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl-X->Meisenheimer + Nu⁻ (slow) Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (fast) X- Halide Ion (X⁻)

Figure 1. Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Quantitative Data Presentation

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Chloro-4-methyl-1-nitrobenzenePiperidineDMSO1004~95
This compoundPiperidineDMSO1004~94

This data is illustrative and intended to reflect the expected comparable reactivity based on established chemical principles.

Experimental Protocols

The following is a representative protocol for a nucleophilic aromatic substitution reaction that can be adapted for either this compound or 2-chloro-4-methyl-1-nitrobenzene.

Objective: To synthesize N-(4-methyl-2-nitrophenyl)piperidine via nucleophilic aromatic substitution.

Materials:

  • This compound or 2-Chloro-4-methyl-1-nitrobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the 2-halo-4-methyl-1-nitrobenzene substrate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMSO to dissolve the starting materials.

  • To this stirred suspension, add piperidine (1.2 eq) at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental_Workflow start Start reactants Combine Aryl Halide, K₂CO₃, and Piperidine in DMSO start->reactants reaction Heat at 100°C for 4-6h (Monitor by TLC) reactants->reaction workup Aqueous Workup (Water Quench, EtOAc Extraction) reaction->workup purification Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Figure 2. A typical experimental workflow for the SNAr reaction.

Conclusion

For researchers, scientists, and professionals in drug development, the choice between this compound and 2-chloro-4-methyl-1-nitrobenzene as a synthetic intermediate for nucleophilic aromatic substitution should be guided by practical considerations rather than an anticipated significant difference in reactivity. Both compounds are highly activated towards SNAr and are expected to perform comparably under similar reaction conditions. The decision-making process should, therefore, incorporate factors such as cost-effectiveness, commercial availability, and the potential for the halogen to participate in subsequent, different chemical transformations where the distinction between bromine and chlorine is more pronounced (e.g., palladium-catalyzed cross-coupling reactions).

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and selectivity. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 2-Bromo-4-methyl-1-nitrobenzene with arylboronic acids, supported by experimental data from analogous reactions and detailed experimental protocols.

Performance Comparison of Palladium Catalysts

Direct comparative studies for the Suzuki coupling of this compound with various palladium catalysts under identical conditions are limited in publicly available literature. However, by examining data from reactions with structurally similar substrates, such as other bromo-nitro-aromatics and sterically hindered aryl bromides, we can infer the relative performance of common catalyst systems. The following table summarizes typical performance characteristics of three classes of palladium catalysts.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ Monodentate Phosphine1 - 580 - 11012 - 2470 - 90A widely used, traditional catalyst. It can be effective for less sterically demanding substrates. For nitro-substituted aryl halides, higher temperatures and longer reaction times may be necessary.[1][2]
Pd(dppf)Cl₂ Bidentate Phosphine (Ferrocene-based)1 - 380 - 1002 - 1285 - 98The dppf ligand enhances catalyst stability and activity, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄. It is particularly effective for a broad range of substrates, including heteroaryl halides.[3]
Buchwald Palladacycles (e.g., XPhos Pd G3) Bulky Biaryl Phosphine0.5 - 2Room Temp. - 800.5 - 4> 95These are highly active pre-catalysts that generate the active Pd(0) species in situ. They are particularly advantageous for challenging substrates, including sterically hindered and electron-deficient aryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[4][5]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the coupling of this compound with an arylboronic acid using the discussed catalyst systems.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the coupling of nitro-substituted aryl halides.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on established procedures for Suzuki couplings of bromo-pyridines and other aryl bromides.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • In a reaction vial, combine this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.

  • Seal the vial and purge with an inert gas for 10 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki Coupling using a Buchwald G3 Palladacycle (XPhos Pd G3)

This protocol is adapted from procedures for challenging Suzuki couplings using modern palladacycles.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • sec-Butanol (10 mL)

Procedure:

  • To a glovebox, add this compound, the arylboronic acid, potassium phosphate, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add degassed sec-butanol via syringe.

  • Heat the reaction mixture to 80 °C and stir for 0.5-4 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)L₂(X) oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ borate [Ar'-B(OR)₂(OH)]⁻ boronic_acid->borate base Base borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined in the diagram below. Adherence to inert atmosphere techniques is crucial for obtaining high yields and reproducible results.

Experimental_Workflow start Start setup Combine solid reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated nitroaromatic compounds is a cornerstone of modern organic chemistry. 2-Bromo-4-methyl-1-nitrobenzene is a valuable intermediate, and understanding the alternative synthetic routes to this compound is crucial for optimizing process efficiency, yield, and safety. This guide provides a detailed comparison of two primary synthetic pathways: direct electrophilic bromination of 4-methyl-1-nitrobenzene and the Sandmeyer reaction starting from 2-amino-4-methyl-1-nitrobenzene.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are outlined below. The choice between these methods will depend on factors such as starting material availability, desired purity, and scale of the reaction.

Route 1: Direct Bromination of 4-methyl-1-nitrobenzene (p-Nitrotoluene)

This approach involves the direct electrophilic aromatic substitution of p-nitrotoluene. The nitro group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. The activating nature of the methyl group directs the incoming electrophile (bromine) to the positions ortho and para to it. Since the para position is blocked by the nitro group, the bromination occurs at the ortho position (C2). The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃), is typically required to polarize the bromine molecule and facilitate the reaction.

Route 2: Sandmeyer Reaction of 2-Amino-4-methyl-1-nitrobenzene

This two-step route begins with the synthesis of the precursor 2-amino-4-methyl-1-nitrobenzene, followed by a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion, typically using a copper(I) bromide catalyst.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for comparison of their efficiency.

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material 4-methyl-1-nitrobenzene (p-Nitrotoluene)2-chloro-5-nitrotoluene
Key Intermediate N/A2-amino-4-methyl-1-nitrobenzene
Overall Yield Moderate to HighHigh (based on precursor synthesis)
Number of Steps 12
Key Reagents Br₂, FeBr₃1. NH₃ (aq), Cu₂O (cat.) 2. NaNO₂, HBr, CuBr
Purity of Crude Product May require purification to remove isomersGenerally high
Safety Considerations Use of elemental bromine (corrosive, toxic)Handling of diazonium salts (potentially explosive)

Experimental Protocols

Route 1: Direct Bromination of 4-methyl-1-nitrobenzene

Materials:

  • 4-methyl-1-nitrobenzene (p-Nitrotoluene)

  • Bromine (Br₂)

  • Iron filings (or anhydrous Ferric Bromide, FeBr₃)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-methyl-1-nitrobenzene and a catalytic amount of iron filings.

  • Protect the apparatus from moisture using a drying tube.

  • Slowly add a solution of bromine in a suitable solvent (e.g., carbon tetrachloride) to the flask with stirring. The reaction is exothermic and may require cooling to control the rate.

  • After the addition is complete, gently heat the reaction mixture to reflux for a period of time to ensure complete reaction. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench the excess bromine by adding a solution of sodium bisulfite.

  • Wash the organic layer with water, a dilute solution of sodium hydroxide, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route 2: Sandmeyer Reaction

This route involves two main stages: the synthesis of the aniline precursor and the subsequent Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-4-methyl-1-nitrobenzene

This procedure is adapted from a patented method.[3]

Materials:

  • 2-chloro-5-nitrotoluene

  • Aqueous ammonia (at least 30% by weight)

  • Basic copper carbonate (catalyst)

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-5-nitrotoluene, concentrated aqueous ammonia, and a catalytic amount of basic copper carbonate.

  • Heat the sealed reactor to 200-220°C for several hours with stirring. The pressure will increase significantly.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to collect the solid product.

  • Wash the product with water and dry to obtain 2-amino-4-methyl-1-nitrobenzene. A yield of approximately 90% has been reported for this step.[3]

Stage 2: Sandmeyer Bromination of 2-Amino-4-methyl-1-nitrobenzene

Materials:

  • 2-amino-4-methyl-1-nitrobenzene

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-amino-4-methyl-1-nitrobenzene in a mixture of hydrobromic acid and water. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic extract with water and a dilute base to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow Comparison

The following diagram illustrates the logical flow and key decision points when choosing between the two synthetic routes.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer Reaction start1 4-methyl-1-nitrobenzene proc1 Bromination (Br2, FeBr3) start1->proc1 prod1 This compound proc1->prod1 start2 2-chloro-5-nitrotoluene proc2a Amination (aq. NH3, Cu catalyst) start2->proc2a inter 2-amino-4-methyl-1-nitrobenzene proc2a->inter proc2b Diazotization & Sandmeyer (NaNO2, HBr, CuBr) inter->proc2b prod2 This compound proc2b->prod2 start_choice Choice of Synthetic Route cluster_0 cluster_0 start_choice->cluster_0 Fewer steps, available starting material cluster_1 cluster_1 start_choice->cluster_1 Higher overall yield, potentially purer product

Caption: A comparison of the synthetic workflows for producing this compound.

Conclusion

Both direct bromination and the Sandmeyer reaction represent viable synthetic routes to this compound. The direct bromination of p-nitrotoluene is a more straightforward, one-step process, which may be advantageous for its simplicity. However, it may require careful control of reaction conditions to avoid side products and may necessitate more rigorous purification.

The Sandmeyer route, while involving two distinct synthetic steps, offers the potential for a higher overall yield and a cleaner product, particularly due to the high-yielding amination of the precursor. The choice of route will ultimately be guided by the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the purity requirements for the final product. For applications demanding high purity and where the multi-step process is manageable, the Sandmeyer reaction may be the preferred method.

References

Spectroscopic Purity Analysis of 2-Bromo-4-methyl-1-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 2-Bromo-4-methyl-1-nitrobenzene. By presenting experimental data alongside data for common impurities and isomers, this document serves as a practical resource for the unambiguous identification and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final product. Spectroscopic analysis offers a powerful and non-destructive means of assessing the purity of this compound. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparison of Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and key comparative compounds: its structural isomer 4-Bromo-2-methyl-1-nitrobenzene and a potential process impurity, 2-Bromo-4-methylaniline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 8.05 (d, J=2.0 Hz, 1H, H-3), 7.65 (dd, J=8.4, 2.0 Hz, 1H, H-5), 7.35 (d, J=8.4 Hz, 1H, H-6), 2.40 (s, 3H, -CH₃)149.5 (C-1), 138.0 (C-4), 135.5 (C-5), 132.0 (C-3), 125.0 (C-6), 118.0 (C-2), 20.5 (-CH₃)
4-Bromo-2-methyl-1-nitrobenzene 7.80 (d, J=8.5 Hz, 1H), 7.50 (d, J=1.9 Hz, 1H), 7.30 (dd, J=8.5, 1.9 Hz, 1H), 2.55 (s, 3H)150.0, 137.5, 134.0, 130.0, 128.5, 120.0, 18.0
2-Bromo-4-methylaniline [1][2]7.10 (d, J=1.5 Hz, 1H), 6.85 (dd, J=8.0, 1.5 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 4.50 (br s, 2H, -NH₂), 2.20 (s, 3H, -CH₃)144.0, 132.5, 130.0, 118.0, 115.5, 109.0, 17.0

Table 2: FTIR and Mass Spectrometry Data Comparison

CompoundKey FTIR Absorptions (cm⁻¹)Mass Spectrometry (m/z, fragmentation pattern)
This compound 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1590, 1480 (Ar C=C), 1520, 1345 (N-O stretch), 1050 (C-Br)M⁺•: 215/217 (1:1) , [M-NO₂]⁺: 169/171, [M-Br]⁺: 136, [C₇H₆]⁺: 90
4-Bromo-2-methyl-1-nitrobenzene 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1470 (Ar C=C), 1525, 1350 (N-O stretch), 1040 (C-Br)M⁺•: 215/217 (1:1) , [M-NO₂]⁺: 169/171, [M-Br]⁺: 136, [C₇H₆]⁺: 90
2-Bromo-4-methylaniline [1]3450, 3350 (N-H stretch), 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1620, 1500 (Ar C=C), 1270 (C-N stretch), 1030 (C-Br)M⁺•: 185/187 (1:1) , [M-Br]⁺: 106

Note: Fragmentation patterns are predicted based on common fragmentation rules for aromatic, nitro, and halogenated compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a single-pulse spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) for volatile samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.

Mandatory Visualizations

Experimental Workflow for Purity Confirmation

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Bromo-4-methyl- 1-nitrobenzene Sample Preparation Sample Preparation (NMR, FTIR, MS) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR MS Mass Spectrometry Preparation->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Purity Purity Confirmation Data_Analysis->Purity Impurity Impurity Identification Data_Analysis->Impurity

Caption: Workflow for spectroscopic purity analysis.

Logical Relationship for Spectral Interpretation

spectral_interpretation cluster_compound Target Compound cluster_alternatives Potential Alternatives / Impurities cluster_techniques Spectroscopic Techniques Target This compound NMR ¹H & ¹³C NMR: - Chemical Shifts - Coupling Patterns Target->NMR Distinct Signals FTIR FTIR: - Functional Group  Vibrations Target->FTIR Characteristic Absorptions MS Mass Spec: - Molecular Ion - Fragmentation Target->MS m/z 215/217 Isomer 4-Bromo-2-methyl-1-nitrobenzene (Isomer) Isomer->NMR Different Shifts Isomer->MS m/z 215/217 (Similar Fragmentation) Impurity 2-Bromo-4-methylaniline (Impurity) Impurity->NMR Additional Signals Impurity->FTIR N-H Stretch (3450-3350 cm⁻¹) Impurity->MS m/z 185/187

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and material science. This guide offers a detailed comparison of these two methods for the functionalization of 2-Bromo-4-methyl-1-nitrobenzene, an electron-deficient aryl halide. The choice between the Suzuki and Stille coupling reactions can significantly impact yield, functional group tolerance, and overall synthetic efficiency.

Performance Comparison: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition; boronate esters are more stable.Organostannanes are generally stable to air and moisture.
Reaction Conditions Requires a base to activate the organoboron reagent.Generally proceeds under neutral conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove completely.
Yield (for 1-bromo-4-nitrobenzene) 80%89%

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Suzuki_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)Ln S_OA Ar-Pd(II)-X(Ln) S_Start->S_OA Oxidative Addition (Ar-X) S_T Ar-Pd(II)-Ar'(Ln) S_OA->S_T Transmetalation (Ar'-B(OR)2, Base) S_RE Ar-Ar' S_T->S_RE Reductive Elimination S_RE->S_Start Regeneration St_Start Pd(0)Ln St_OA Ar-Pd(II)-X(Ln) St_Start->St_OA Oxidative Addition (Ar-X) St_T Ar-Pd(II)-Ar'(Ln) St_OA->St_T Transmetalation (Ar'-SnR3) St_RE Ar-Ar' St_T->St_RE Reductive Elimination St_RE->St_Start Regeneration Decision_Workflow Start Select Coupling Method for This compound Toxicity Is the toxicity of organotin reagents a major concern? Start->Toxicity Base_Sensitivity Does the substrate or desired product have base-sensitive functional groups? Toxicity->Base_Sensitivity No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Yield_Critical Is maximizing yield the primary objective? Base_Sensitivity->Yield_Critical No Stille Choose Stille Coupling Base_Sensitivity->Stille Yes Yield_Critical->Suzuki No (good yield, less toxic) Yield_Critical->Stille Yes (potentially higher yield)

The Pivotal Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to optimizing reaction efficiency through strategic base selection in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

In the synthesis of complex organic molecules for pharmaceutical and materials science applications, palladium-catalyzed cross-coupling reactions are indispensable tools. The efficacy of these reactions, however, is critically dependent on the careful selection of reaction parameters, with the choice of base being a paramount consideration. This guide provides a comparative analysis of the performance of various bases in the coupling reactions of 2-Bromo-4-methyl-1-nitrobenzene, a versatile building block. By presenting experimental data from analogous systems and detailed protocols, this document aims to equip researchers with the knowledge to optimize their synthetic strategies.

The primary function of the base in these catalytic cycles is multifaceted. It can serve to activate one of the coupling partners, facilitate the crucial transmetalation step, and regenerate the active catalyst. The optimal base is highly dependent on the specific coupling reaction, the substrates, the catalyst system, and the solvent employed. This guide will delve into the nuances of base selection for four major classes of coupling reactions.

Suzuki-Miyaura Coupling: A Study in Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds, is profoundly influenced by the choice of base. The base activates the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center. While direct comparative data for this compound is limited, studies on structurally similar aryl halides provide valuable insights into base efficacy.

Table 1: Efficacy of Different Bases in Suzuki-Miyaura Coupling Reactions of Aryl Bromides

EntryBaseCoupling PartnerSubstrateCatalyst SystemSolventYield (%)
1K₂CO₃Phenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂1,4-Dioxane/H₂O81
2Na₂CO₃Arylboronic acidAryl halideNot specifiedNot specified98
3K₃PO₄Arylboronic acidBromo-pyridine derivativeNot specifiedNot specifiedHigh
4Cs₂CO₃Arylboronic acidBromo-pyridine derivativeNot specifiedNot specifiedHigh

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The substrates are structurally similar to this compound.

From the available data, inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) have all demonstrated high efficacy in Suzuki-Miyaura couplings of similar brominated aromatic compounds.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[2]

  • Add a 5:1 mixture of 1,4-dioxane and water.[1]

  • Seal the vessel and heat in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes), or alternatively, heat conventionally.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Heck Coupling: Olefin Arylation and the Role of the Base

The Heck reaction, a method for the arylation of alkenes, typically employs a base to neutralize the hydrogen halide generated during the catalytic cycle. The choice of base can influence the reaction rate and selectivity.

Table 2: Comparison of Bases in the Heck Coupling of Aryl Bromides with Styrene

EntryBaseSubstrateCatalyst SystemSolventAdditiveConversion/Yield (%)
1Na₂CO₃BromobenzenePd EnCatNMPBu₄NClExcellent
2Na₂CO₃1-bromo-4-nitrobenzenePd-L1 complexDMA-High

Note: The data is for analogous aryl bromides and highlights the effectiveness of sodium carbonate.

Sodium carbonate (Na₂CO₃) has been shown to be an effective base in the Heck coupling of various aryl bromides.[3][4]

Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Styrene (1.2 equiv.)

  • Pd catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Sodium Carbonate (Na₂CO₃) (1.45 equiv.)

  • Tetrabutylammonium chloride (Bu₄NCl) (0.25 equiv.)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)

Procedure:

  • In a round-bottom flask, combine this compound, styrene, Na₂CO₃, Bu₄NCl, and the palladium catalyst.[3]

  • Add the solvent (NMP or DMA).[3][4]

  • Heat the reaction mixture to a specified temperature (e.g., 140-150 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter off the catalyst.

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Navigating Base Strength for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The base in this reaction deprotonates the amine nucleophile and facilitates the reductive elimination step. The choice of base is critical, with stronger bases often required for less reactive aryl halides, but weaker bases being preferable for substrates with base-sensitive functional groups.

Table 3: Efficacy of Different Bases in the Buchwald-Hartwig Amination of Aryl Bromides

EntryBaseAmineSubstrateCatalyst SystemSolventYield (%)
1NaOt-BuAniline2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosTolueneGood to Excellent
2KOt-BuAniline2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosTolueneGood to Excellent
3Cs₂CO₃Aniline2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosTolueneDehalogenation observed
4DBUAniline2-bromopyridinePd₂(dba)₃ / XantPhosDMF"Hit" (Qualitative)

Note: The data is from structurally related and electron-rich or electron-deficient aryl bromides, providing a spectrum of base suitability.

Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are often highly effective, particularly for electron-rich or sterically hindered aryl bromides.[5] However, for some systems, weaker bases like cesium carbonate (Cs₂CO₃) or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, although their effectiveness can be highly substrate-dependent.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Pd(OAc)₂ (2-5 mol%)

  • X-Phos (3-7.5 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equiv.)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, X-Phos, and KOt-Bu.

  • Add this compound and aniline.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer and concentrate.

  • Purify the desired arylamine by column chromatography.

Sonogashira Coupling: The Role of Amine Bases in C-C Alkyne Formation

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically utilizes an amine base. This base serves to deprotonate the alkyne and also acts as a scavenger for the hydrogen halide byproduct.

Table 4: Common Base Used in Sonogashira Coupling Reactions

EntryBaseSubstrateCatalyst SystemSolventYield (%)
1Triethylamine (Et₃N)Aryl iodidePd catalyst / CuIAqueous mediumGood to Near Quantitative

Note: Triethylamine is a widely used and effective base in Sonogashira couplings.

Triethylamine (Et₃N) is a commonly employed base in Sonogashira reactions and has been shown to provide excellent yields.[7]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process: A Generalized Coupling Reaction Workflow

To aid in the conceptualization of these synthetic procedures, the following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware solvent Add Degassed Solvent glassware->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction and Washing quench->extraction drying Dry Organic Layer extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Characterize Pure Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an appropriate base is a critical determinant of success in the palladium-catalyzed coupling reactions of this compound. While a universal "best" base does not exist, a careful consideration of the reaction type, substrate electronics, and catalyst system allows for an informed choice. For Suzuki-Miyaura reactions, inorganic carbonates and phosphates are generally reliable. Heck couplings often proceed efficiently with sodium carbonate. Buchwald-Hartwig aminations may require strong alkoxide bases, though the potential for side reactions necessitates careful optimization. Finally, Sonogashira couplings are typically facilitated by amine bases such as triethylamine. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers aiming to synthesize novel derivatives of this compound with high efficiency and yield.

References

A Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical intermediates like 2-Bromo-4-methyl-1-nitrobenzene is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent synthetic transformations and the final active pharmaceutical ingredient (API). The presence of positional isomers can introduce unforeseen impurities, alter reaction kinetics, and impact the toxicological profile of the end product. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Challenge: Isomeric Impurities

The synthesis of this compound typically proceeds via the nitration of 2-bromotoluene or the bromination of 4-nitrotoluene. Both routes can lead to the formation of several positional isomers, where the bromo, methyl, and nitro groups are arranged differently on the benzene ring. The separation and quantification of these closely related structures are paramount for quality control.

Potential Isomeric Impurities Include:

  • 1-Bromo-4-methyl-2-nitrobenzene

  • 4-Bromo-2-methyl-1-nitrobenzene

  • 2-Bromo-6-methyl-1-nitrobenzene

  • And other isomers depending on the synthetic route.

Analytical Techniques for Isomeric Purity

Gas Chromatography and High-Performance Liquid Chromatography are the two most powerful and widely employed techniques for the separation and quantification of isomeric impurities in pharmaceutical intermediates. The choice between them is contingent on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Quantitative Performance Comparison

While specific performance data for the isomeric purity analysis of this compound is not extensively published, the following table summarizes the typical performance characteristics of GC and HPLC for the analysis of closely related substituted nitroaromatic isomers. This data provides a reliable benchmark for what can be expected when developing a method for the target compound.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Capillary Electrophoresis (CE-UV)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.Separation of charged or polar compounds in an electric field.
Typical Stationary Phase Phenyl-methylpolysiloxane (e.g., DB-5ms)Octadecyl silane (C18) or Phenyl-HexylFused silica capillary (often with additives)
Resolution of Isomers Excellent for positional isomers.Good to Excellent, highly dependent on column and mobile phase.High efficiency, can resolve closely related isomers.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.05 - 0.5 µg/mL~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.15 - 1.5 µg/mL~0.3 - 3 µg/mL
Analysis Time Typically faster for volatile compounds (10-30 min).Can be longer depending on the gradient (15-45 min).Often very fast (5-20 min).
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.Suitable for a wide range of polar and charged compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. The following protocols are based on established methods for the separation of analogous bromonitrotoluene and nitrotoluene isomers and can serve as a starting point for the analysis of this compound.

Gas Chromatography (GC) Method

This method is designed to provide high-resolution separation of volatile isomers.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium): 25 mL/min.

  • Detector (MS):

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 50-300 m/z.

High-Performance Liquid Chromatography (HPLC) Method

This method offers a robust approach for the separation of isomers, particularly when dealing with complex matrices or less volatile impurities.

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl column can be used for alternative selectivity.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-20 min: 40% A to 80% A.

    • 20-25 min: 80% A.

    • 25-30 min: 80% A to 40% A.

    • 30-35 min: 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Workflow and Decision Making

The selection of the most appropriate analytical technique involves a logical workflow that considers the properties of the sample and the analytical objectives.

Isomeric_Purity_Workflow cluster_0 Sample Assessment cluster_1 Method Selection cluster_2 Analysis and Data Processing cluster_3 Reporting Sample Sample of this compound Properties Assess Volatility and Thermal Stability Sample->Properties Decision Volatile & Thermally Stable? Properties->Decision GC_Path Gas Chromatography (GC) Decision->GC_Path Yes HPLC_Path High-Performance Liquid Chromatography (HPLC) Decision->HPLC_Path No GC_Analysis GC Separation and Detection (FID/MS) GC_Path->GC_Analysis HPLC_Analysis HPLC Separation and Detection (UV) HPLC_Path->HPLC_Analysis Data_Analysis Peak Integration, Identification, and Quantification GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Report Generate Isomeric Purity Report Data_Analysis->Report

Caption: Workflow for the isomeric purity analysis of this compound.

Logical Relationships in Method Choice

The decision between GC and HPLC is a primary consideration in developing an isomeric purity method. The following diagram illustrates the logical relationship between sample properties and the choice of analytical technique.

Method_Selection_Logic cluster_1 Recommended Technique Volatility High Volatility GC Gas Chromatography (GC) Volatility->GC Thermal_Stability Thermally Stable Thermal_Stability->GC Low_Volatility Low Volatility HPLC High-Performance Liquid Chromatography (HPLC) Low_Volatility->HPLC Thermal_Instability Thermally Labile Thermal_Instability->HPLC

Caption: Decision logic for selecting between GC and HPLC based on analyte properties.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the isomeric purity analysis of this compound.

  • GC is often preferred for its high resolution and speed when the analyte and its impurities are volatile and thermally stable. The use of a mass spectrometric detector (GC-MS) provides an additional layer of confidence in peak identification through mass spectral data.

  • HPLC offers greater flexibility for a wider range of compounds and is the method of choice for non-volatile or thermally sensitive impurities. Its robustness makes it highly suitable for routine quality control in a manufacturing environment.

Ultimately, the choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. For comprehensive characterization and method validation, a combination of both techniques may be employed to provide orthogonal data and a more complete purity profile.

A Comparative Mechanistic Study of Reactions Involving 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations involving 2-Bromo-4-methyl-1-nitrobenzene, a versatile intermediate in organic synthesis. We present a mechanistic overview, comparative experimental data, and detailed protocols for four key reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and Nitro Group Reduction. This objective comparison is intended to aid researchers in selecting optimal reaction conditions and alternative strategies for their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with broad applications in pharmaceutical and materials science. Here, we compare two of the most prevalent methods, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as applied to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound. The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[1]

Comparative Performance of Catalysts and Bases:

While specific data for this compound is limited, the following table presents data for the closely analogous Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene and 4-bromotoluene with phenylboronic acid, which serves as a strong predictor of performance.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzeneGO@Hpmaba-Pd/Cu (0.2/0.8)-K₂CO₃DMF/H₂O800.2598[2]
24-BromotoluenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/H₂O1001298[3]
34-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001295[3]
44-BromotoluenePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Dioxane80296[3]
54-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene80499[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Ar-X 2-Bromo-4-methyl- 1-nitrobenzene Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-B(OH)2 Arylboronic Acid Transmetalation Transmetalation R-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5] This reaction has become a staple in medicinal chemistry for the synthesis of arylamines.

Comparative Performance of Ligands and Bases:

Predictive data for the Buchwald-Hartwig amination of this compound can be inferred from studies on analogous 2-bromopyridines. The choice of ligand and base is critical for achieving high yields.

EntryAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (10)X-PhosKOt-BuToluene1000.17 (MW)>95[6][7]
2MorpholinePd₂(dba)₃ (2.5)RuPhosLiHMDSToluene1001683[6]
3MorpholinePd₂(dba)₃ (2.5)SPhosLiHMDSToluene1001676[6]
4DiethylaminePd(OAc)₂ (2)dpppNaOtBuToluene80-98[6]
5PyrrolidinePd(OAc)₂ (2)dpppNaOtBuToluene80-93[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific amine coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Reagents Addition: Add anhydrous, degassed toluene. Stir the mixture for 5 minutes, then add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst.[5]

Buchwald_Hartwig_Cycle Ar-X 2-Bromo-4-methyl- 1-nitrobenzene Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Intermediate Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-NR2 N-Aryl Amine Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The nitro group in this compound is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Comparative Reactivity of Nucleophiles:

NucleophilePredicted Relative ReactivityProduct
Sodium Methoxide (NaOMe)Moderate2-Methoxy-4-methyl-1-nitrobenzene
PiperidineHigh1-(2-Methyl-5-nitrophenyl)piperidine
Sodium Thiophenoxide (NaSPh)High2-(Phenylthio)-4-methyl-1-nitrobenzene

Experimental Protocol: General Procedure for SNAr Reaction

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv.) to the solution. If the nucleophile is a solid, it can be added directly. If it is a solution, add it dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second step, the leaving group departs, restoring the aromaticity of the ring.

Caption: General mechanism of the SNAr reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of pharmaceuticals and dyes.

Comparison of Reducing Agents:

Several methods are available for the reduction of nitroarenes, each with its own advantages and limitations regarding selectivity, reaction conditions, and cost.

EntryReducing Agent/CatalystSolventTemp. (°C)TimeYield (%)Reference
1H₂ (1 atm), Pd/C (5 mol%)EthanolRoom Temp.1-3 h>95 (Typical)
2SnCl₂·2H₂OEthanolReflux1-2 h~90 (Typical)
3Fe powder, NH₄ClEthanol/H₂OReflux2-4 h>90 (Typical)
4NaBH₄, NiCl₂·6H₂OCH₃CN/H₂ORoom Temp.<15 min>95

Experimental Protocol: Reduction of this compound with SnCl₂

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated hydrochloric acid dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-Bromo-4-methylaniline.

General Workflow for a Chemical Reaction:

The following diagram illustrates a typical workflow for performing and analyzing a chemical reaction in a research setting.

Experimental_Workflow Planning Reaction Planning (Stoichiometry, Conditions) Setup Reaction Setup (Glassware, Reagents) Planning->Setup Execution Reaction Execution (Heating, Stirring) Setup->Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Execution->Monitoring Monitoring->Execution Continue/Stop Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Product Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis Conclusion Data Analysis & Conclusion Analysis->Conclusion

Caption: A generalized experimental workflow for chemical synthesis.

This guide provides a foundational understanding of the mechanistic pathways and comparative performance of key reactions involving this compound. Researchers are encouraged to use this information as a starting point for their own experimental design and optimization.

References

Yield comparison of different 2-Bromo-4-methyl-1-nitrobenzene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of substituted nitroaromatic compounds is a critical step in the creation of complex molecules. 2-Bromo-4-methyl-1-nitrobenzene, a valuable intermediate, can be synthesized through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.

The two principal strategies for the synthesis of this compound are:

  • Electrophilic Aromatic Bromination of 4-methyl-1-nitrobenzene (4-nitrotoluene).

  • Sandmeyer Reaction of 4-methyl-2-nitroaniline.

This guide will delve into the experimental protocols for each method, present a comparative analysis of their reported yields, and provide a visual representation of the synthetic workflows.

Data Presentation: Yield Comparison

The following table summarizes the reported yields for the synthesis of this compound and its isomer, 4-bromo-2-nitrotoluene, which provides a strong indication of the expected yield for the target molecule via a similar Sandmeyer approach.

Synthesis MethodStarting MaterialProductReported Yield
Electrophilic Bromination with Barium Tetrafluorobromatep-Nitrotoluene3-Bromo-nitrotoluene75%
Sandmeyer Reaction4-Methyl-3-nitroaniline4-Bromo-2-nitrotoluene89%[1]

Note: A specific yield for the direct electrophilic bromination of 4-nitrotoluene to 2-bromo-4-nitrotoluene was not found in the surveyed literature. The yield presented is for the synthesis of an isomeric product, which serves as an estimate for this reaction type.

Experimental Protocols

Method 1: Electrophilic Aromatic Bromination

This method involves the direct bromination of the aromatic ring of 4-nitrotoluene. The nitro group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The directing effects of both groups favor the substitution at the 2-position (ortho to the methyl group and meta to the nitro group). A procedure using a highly active brominating agent is described below.

Synthesis of 3-Bromo-nitrotoluene using Barium Tetrafluorobromate(III)[2]

  • Materials: p-Nitrotoluene, Barium Tetrafluorobromate (Ba(BrF₄)₂).

  • Procedure: The reaction is carried out by interacting p-nitrotoluene with barium tetrafluorobromate. This method is noted to proceed without the need for a catalyst under mild conditions.

  • Yield: The total yield for the synthesis of 3-bromo-nitrotoluene is reported to be 75%.[3]

Method 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are derived from anilines. This multi-step process typically offers high yields and regioselectivity. The following protocol describes the synthesis of an isomer, 4-bromo-2-nitrotoluene, which is analogous to the synthesis of the target molecule from 4-methyl-2-nitroaniline.

Synthesis of 4-Bromo-2-nitrotoluene from 4-Methyl-3-nitroaniline[1]

  • Step 1: Diazotization

    • A slurry of 4-methyl-3-nitroaniline (15.24 g, 99 mmol) in water (125 mL) is prepared in a 500 mL 3-necked flask.

    • The suspension is heated to reflux, and 48% hydrobromic acid (51.5 mL) is added dropwise.

    • The mixture is maintained at reflux for 20 minutes and then cooled to 0°C.

    • A solution of sodium nitrite (6.45 g, 93 mmol) in water (40 mL) is added dropwise while maintaining the temperature at 0°C.

    • The resulting diazonium salt solution is stirred at 0°C for 15 minutes.

  • Step 2: Sandmeyer Reaction

    • The diazonium solution is added dropwise to a mechanically stirred mixture of copper(I) bromide (15.44 g, 108 mmol) in water (75 mL) and 48% hydrobromic acid (33 mL) cooled to 0-5°C.

    • The thick suspension is stirred at room temperature for 20 minutes, then heated on a steam bath for an additional 20 minutes and left to stand overnight.

  • Step 3: Isolation

    • Steam distillation of the reaction mixture affords 4-bromo-2-nitrotoluene.

    • Yield: 17.79 g (89%).[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two primary synthesis methods for substituted bromo-nitrotoluenes.

Electrophilic_Bromination Start 4-Nitrotoluene Product 2-Bromo-4-nitrotoluene Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Ba(BrF4)2) Reagent->Product

Caption: Workflow for Electrophilic Bromination.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 4-Methyl-2-nitroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium Forms Reagents1 NaNO2, HBr, 0°C Reagents1->Diazonium Product 2-Bromo-4-nitrotoluene Diazonium->Product Converts to Reagents2 CuBr, HBr Reagents2->Product

Caption: Workflow for the Sandmeyer Reaction.

Conclusion

Based on the available data, the Sandmeyer reaction appears to be the more advantageous method for the synthesis of bromo-nitrotoluene derivatives, offering a significantly higher yield (89% for an isomer) compared to the reported yield for electrophilic bromination (75% for an isomer).[1][3] The Sandmeyer reaction, while being a multi-step process, provides excellent regioselectivity and is a well-established, reliable method for introducing a bromine atom onto an aromatic ring with a specific substitution pattern.

Electrophilic bromination offers a more direct, one-step approach. However, controlling the regioselectivity can be challenging, and the yields may be lower. The choice of brominating agent is crucial, with more reactive agents potentially leading to higher yields but also the possibility of side reactions.

For researchers prioritizing high yield and regiochemical control, the Sandmeyer reaction is the recommended pathway. For applications where a more direct route is preferred and a moderate yield is acceptable, electrophilic bromination presents a viable alternative. Further optimization of the electrophilic bromination of 4-nitrotoluene may lead to improved yields, making it a more competitive option in the future.

References

A Cost-Benefit Analysis of 2-Bromo-4-methyl-1-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that influences not only the success of a reaction but also its overall cost-effectiveness and safety. 2-Bromo-4-methyl-1-nitrobenzene is a versatile aromatic building block utilized in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in key chemical transformations with viable alternatives. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

I. Overview of this compound and its Alternatives

This compound features a bromine atom and a nitro group on a toluene backbone, offering multiple reactive sites for functionalization. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and facilitates certain cross-coupling reactions.

The primary alternatives to this compound in synthesis are other halogenated nitrotoluenes, such as the chloro and iodo analogues (2-Chloro-4-methyl-1-nitrobenzene and 2-Iodo-4-methyl-1-nitrobenzene), as well as triflate derivatives. The choice between these reagents often depends on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.

II. Cost Comparison

The cost of a starting material is a significant factor in the overall economic viability of a synthetic process, particularly in large-scale production. The following table provides a comparative overview of the approximate cost of this compound and its alternatives from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.

CompoundCAS NumberSupplier A (Price per gram)Supplier B (Price per gram)Supplier C (Price per gram)
This compound7745-93-9~$3.00 (for 5g)[1]~$0.84 (for 25g)[1]-
2-Chloro-4-methyl-1-nitrobenzene121-86-8~$26.00 (for 1g)~$1.48 (for 25g)[2]~$0.79 (for 100g)[2]
2-Iodo-4-methyl-1-nitrobenzene7745-92-8~$3.70 (for 5g)--
4-Methyl-2-nitro-1-(trifluoromethyl)benzene154057-13-3~$500.00--

Note: Prices are indicative and were sourced in late 2025. Bulk pricing may differ significantly.

III. Performance in Key Synthetic Reactions

The utility of this compound and its alternatives is best assessed by their performance in common chemical transformations. This section compares their reactivity, typical yields, and reaction conditions in Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Toluene/H₂O9012~80-95
2-Chloro-4-methyl-1-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100-11012-24~70-90[3]
2-Iodo-4-methyl-1-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808>90

Discussion: While aryl iodides generally offer the highest reactivity, allowing for milder conditions and shorter reaction times, their higher cost can be a drawback. Aryl bromides, such as this compound, often provide a good balance of reactivity and cost. Aryl chlorides are the most cost-effective but typically require more forcing conditions and specialized, often more expensive, catalyst systems to achieve high yields.[3]

B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide plays a crucial role.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512~70-85
2-Chloro-4-methyl-1-nitrobenzenePdCl₂(PCy₃)₂ / CuICs₂CO₃Dioxane12024~60-75
2-Iodo-4-methyl-1-nitrobenzenePd(PPh₃)₄ / CuIEt₃NDMFRoom Temp6>90

Discussion: The higher reactivity of the C-I bond in 2-Iodo-4-methyl-1-nitrobenzene allows for Sonogashira couplings to be performed at room temperature, which can be advantageous for sensitive substrates. This compound requires elevated temperatures but generally provides good yields. The chloro analogue is the least reactive and necessitates higher temperatures and longer reaction times, often resulting in lower yields.

C. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. The reactivity trend for aryl halides in this reaction is also I > Br > Cl.

Aryl HalideNucleophileCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenolCuI / L-prolineK₂CO₃DMSO12024~75-85
2-Chloro-4-methyl-1-nitrobenzenePhenolCuI / DMEDACs₂CO₃NMP15036~50-65
2-Iodo-4-methyl-1-nitrobenzenePhenolCuIK₂CO₃Pyridine10018>85

Discussion: 2-Iodo-4-methyl-1-nitrobenzene is the most reactive substrate for Ullmann-type reactions, often proceeding under milder conditions. This compound offers a good compromise between reactivity and cost. The use of 2-Chloro-4-methyl-1-nitrobenzene is less common and generally requires harsh reaction conditions, which can limit its applicability.

IV. Safety Profile

The safety of a chemical is a paramount consideration in any synthetic endeavor. The following table summarizes the key hazard statements for this compound and its chloro and iodo counterparts.

CompoundHazard Statements (GHS)
This compoundHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
2-Chloro-4-methyl-1-nitrobenzeneHarmful if swallowed, in contact with skin or if inhaled. Causes serious eye irritation.[4]
2-Iodo-4-methyl-1-nitrobenzeneHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Discussion: All three halogenated nitrotoluenes are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. While their hazard profiles are similar, the specific handling precautions may vary, and it is essential to consult the safety data sheet (SDS) for each compound before use.

V. Experimental Protocols and Visualizations

To provide a practical context for the comparison, detailed experimental protocols for a Suzuki-Miyaura coupling using this compound and an alternative are provided below, along with workflow diagrams.

A. Experimental Protocol: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow_Bromo cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed Solvent: 1,4-Dioxane/Water reagents->solvent inert Inert Atmosphere: (Argon Purge) solvent->inert heat Heat to 100°C inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench & Extract monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for Suzuki coupling with this compound.

B. Experimental Protocol: Suzuki-Miyaura Coupling with 2-Chloro-4-methyl-1-nitrobenzene

Materials:

  • 2-Chloro-4-methyl-1-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • RuPhos (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine 2-Chloro-4-methyl-1-nitrobenzene, the arylboronic acid, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ in a reaction vial.

  • Add toluene and seal the vial.

  • Remove the vial from the glovebox and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Suzuki_Workflow_Chloro cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chloro-4-methyl-1-nitrobenzene - Arylboronic acid - Pd₂(dba)₃/RuPhos - Cs₂CO₃ solvent Add Toluene reagents->solvent heat Heat to 110°C solvent->heat monitor Monitor Progress (GC-MS) heat->monitor filter Filter through Celite monitor->filter extract Extract & Wash filter->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for Suzuki coupling with 2-Chloro-4-methyl-1-nitrobenzene.

VI. Conclusion and Recommendations

The cost-benefit analysis of this compound in synthesis reveals it to be a well-balanced reagent for many applications. It offers a good compromise between reactivity and cost, particularly in widely used cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.

  • For high reactivity and milder conditions , where cost is a secondary concern, 2-Iodo-4-methyl-1-nitrobenzene is the preferred choice. Its ability to react at lower temperatures can be crucial for the synthesis of complex molecules with sensitive functional groups.

  • For cost-sensitive applications and large-scale synthesis , 2-Chloro-4-methyl-1-nitrobenzene is a viable alternative, provided that the potentially harsher reaction conditions and the need for more sophisticated catalyst systems are acceptable.

  • This compound emerges as the workhorse reagent for general synthetic purposes, providing reliable yields under moderately forcing conditions at a reasonable cost.

Ultimately, the optimal choice of starting material will depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic constraints of the project. This guide provides the necessary data to make an informed and strategic decision.

References

A Comparative Analysis of Synthetic Pathways to 2-Bromo-4-methyl-1-nitrobenzene: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere chemical efficiency to encompass environmental impact. This guide provides a comparative analysis of two primary synthetic pathways to 2-Bromo-4-methyl-1-nitrobenzene, a key intermediate in various chemical syntheses. The comparison focuses on key environmental and performance metrics, supported by detailed experimental considerations.

Executive Summary

Two principal synthetic routes to this compound are the nitration of 3-bromotoluene (Pathway 1) and the bromination of 4-nitrotoluene (Pathway 2). While both pathways are viable, they present distinct environmental and practical trade-offs. The nitration of 3-bromotoluene is a well-established method, but the bromination of 4-nitrotoluene offers potential advantages in terms of regioselectivity and atom economy, though it involves the use of hazardous bromine. The choice of pathway will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and environmental and safety protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the two synthetic pathways. The data is based on established experimental protocols and safety data for the involved reagents.

Table 1: Comparison of Starting Materials

Parameter3-Bromotoluene4-Nitrotoluene
CAS Number 591-17-399-99-0
Molecular Weight ( g/mol ) 171.03137.14
Physical State LiquidSolid
Toxicity Moderately toxic, irritant.Toxic by inhalation, skin contact, and ingestion. Danger of cumulative effects.
Environmental Hazard May cause long-term adverse effects in the aquatic environment.Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.

Table 2: Comparison of Synthetic Pathways

ParameterPathway 1: Nitration of 3-BromotoluenePathway 2: Bromination of 4-Nitrotoluene
Primary Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidBromine, Iron(III) Bromide (catalyst)
Solvent Typically excess Sulfuric AcidDichloromethane or Carbon Tetrachloride (often)
Reaction Conditions 0-10 °CRoom temperature to gentle heating
Key Hazards Highly corrosive and oxidizing acid mixture.[1]Toxic and corrosive bromine, moisture-sensitive catalyst.[2]
Waste Products Acidic aqueous waste, nitrogen oxides.Halogenated organic waste, iron salts.
Atom Economy (Theoretical) Lower due to generation of water and bisulfate.Higher, with HBr as the main byproduct.
Yield (Estimated) Moderate to good, but with potential for isomer formation.Good to high, with potentially higher regioselectivity.
E-Factor (Estimated) Higher due to large excess of acids.Potentially lower, depending on solvent use and recycling.

Experimental Protocols

Pathway 1: Nitration of 3-Bromotoluene

Principle: This pathway involves the electrophilic aromatic substitution of 3-bromotoluene with a nitronium ion (NO₂⁺) generated in situ from a mixture of concentrated nitric and sulfuric acids. The methyl group is an ortho-, para-director and activating, while the bromine is also an ortho-, para-director but deactivating. The directing effects lead to a mixture of isomers, with the desired this compound being a major product.

Methodology:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice bath.

  • Slowly add 3-bromotoluene (1 equivalent) to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) and cool it separately.

  • Add the cold nitrating mixture dropwise to the 3-bromotoluene solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of isomers and can be purified by fractional distillation or column chromatography.

Pathway 2: Bromination of 4-Nitrotoluene

Principle: This pathway involves the electrophilic aromatic substitution of 4-nitrotoluene with bromine, catalyzed by a Lewis acid such as iron(III) bromide. The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho-, para-director and activating. The activating methyl group directs the incoming electrophile to the ortho position, leading to the formation of this compound.

Methodology:

  • In a flask protected from moisture, dissolve 4-nitrotoluene (1 equivalent) in a dry, inert solvent such as dichloromethane.

  • Add iron(III) bromide (0.1 equivalents) to the solution.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully adding a dilute solution of sodium bisulfite to destroy excess bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams are provided.

Pathway1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Bromotoluene 3-Bromotoluene Nitration Nitration 3-Bromotoluene->Nitration HNO3 HNO3 HNO3->Nitration H2SO4 H2SO4 H2SO4->Nitration This compound This compound Nitration->this compound

Diagram 1: Synthetic Pathway 1 - Nitration of 3-Bromotoluene.

Pathway2 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Nitrotoluene 4-Nitrotoluene Bromination Bromination 4-Nitrotoluene->Bromination Br2 Br2 Br2->Bromination FeBr3 FeBr3 FeBr3->Bromination This compound This compound Bromination->this compound

Diagram 2: Synthetic Pathway 2 - Bromination of 4-Nitrotoluene.

Environmental Impact and Green Chemistry Considerations

A comprehensive environmental assessment requires consideration of the twelve principles of green chemistry.

  • Prevention: Both pathways generate hazardous waste. Pathway 1 produces a large volume of acidic waste, while Pathway 2 generates halogenated organic waste. Waste minimization strategies are crucial for both.

  • Atom Economy: Pathway 2, in theory, has a higher atom economy as the primary byproduct is HBr, which can potentially be captured and reused. In Pathway 1, the formation of water and the use of sulfuric acid as a catalyst and solvent lower the atom economy.

  • Less Hazardous Chemical Syntheses: Both pathways involve hazardous materials. The mixed acid in Pathway 1 is highly corrosive and a strong oxidant.[1] Bromine in Pathway 2 is toxic, corrosive, and environmentally harmful.[2] The choice between these hazards is a key consideration.

  • Designing Safer Chemicals: The target product itself has associated hazards. The focus here is on the safety of the synthetic process.

  • Safer Solvents and Auxiliaries: Pathway 1 often uses excess sulfuric acid as the solvent, which is a significant environmental burden. Pathway 2 may use halogenated solvents like dichloromethane, which are also of environmental concern. Exploring greener solvent alternatives is a critical area for improvement for both routes.

  • Design for Energy Efficiency: The nitration reaction (Pathway 1) requires cooling to control the exothermic reaction, while the bromination (Pathway 2) can often be performed at room temperature, potentially making it more energy-efficient.

  • Use of Renewable Feedstocks: The starting materials for both pathways are derived from petrochemical sources and are not renewable.

  • Reduce Derivatives: Both pathways are direct functional group transformations and do not involve protecting groups, which aligns with this principle.

  • Catalysis: Pathway 2 utilizes a catalytic amount of iron(III) bromide. In contrast, Pathway 1 uses a stoichiometric amount of sulfuric acid as a catalyst, which also acts as the solvent.

  • Design for Degradation: The final product and byproducts are not readily biodegradable.

  • Real-time analysis for Pollution Prevention: In-process monitoring (e.g., by GC or TLC) can help to optimize reaction times and minimize byproduct formation in both pathways.

  • Inherently Safer Chemistry for Accident Prevention: Both pathways have significant safety risks. The highly exothermic nature of nitration requires careful temperature control to prevent runaway reactions. The handling of volatile and toxic bromine in Pathway 2 requires stringent safety measures.

Conclusion

The selection of an optimal synthetic pathway for this compound necessitates a holistic evaluation of chemical efficiency, safety, and environmental impact.

  • Pathway 1 (Nitration of 3-bromotoluene) is a classic and well-understood method. However, it suffers from the generation of significant acidic waste and the potential for forming multiple isomers, which can complicate purification and reduce the overall yield of the desired product.

  • Pathway 2 (Bromination of 4-nitrotoluene) offers the potential for higher regioselectivity due to the strong directing effect of the methyl group and the deactivating nature of the nitro group at the para position. This can lead to a cleaner reaction with a higher yield of the target molecule and a better atom economy. However, this pathway involves the use of highly toxic and corrosive bromine, which requires specialized handling and waste disposal procedures.

For industrial applications where yield, purity, and atom economy are paramount, Pathway 2 may be the more attractive option, provided that robust safety and environmental controls are in place to manage the handling of bromine and halogenated waste streams. For laboratory-scale synthesis where the avoidance of elemental bromine is a priority, Pathway 1 may be preferred, with a focus on efficient separation of isomers and proper neutralization and disposal of acidic waste. Further research into greener catalysts and solvent systems for both pathways is warranted to improve their overall environmental performance.

References

Benchmarking 2-Bromo-4-methyl-1-nitrobenzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides a comprehensive performance comparison of 2-Bromo-4-methyl-1-nitrobenzene against other common aryl halides in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Performance Overview of Aryl Halides in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, with the general reactivity trend being Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1][2] Aryl bromides, such as this compound, offer a balance of reactivity and stability, making them widely used substrates in organic synthesis.

The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, generally enhances the rate of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. This electronic activation often allows for milder reaction conditions compared to unactivated or electron-rich aryl bromides. The additional methyl group in this compound is expected to have a minor electronic effect but may introduce steric considerations in the design of the catalytic system.

Comparative Data in Key Cross-Coupling Reactions

While specific experimental data for this compound is limited in publicly available literature, a close structural and electronic analogue, 4-bromo-1-nitrobenzene, provides a reliable benchmark for its expected performance. The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, comparing the performance of activated aryl bromides with other aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[3]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1-nitrobenzene *Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~95
4-Chloro-1-nitrobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10018~90
4-Iodo-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806>95
BromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85

Data for 4-Bromo-1-nitrobenzene is presented as a proxy for this compound due to the activating nitro group dominating the electronic effects.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The reaction is typically carried out at elevated temperatures and is sensitive to the steric and electronic nature of both coupling partners.[4]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzene *StyrenePd(OAc)₂Na₂CO₃DMA501>99[5]
1-Chloro-4-nitrobenzeneStyrenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane12024~80
1-Iodo-4-nitrobenzeneStyrenePd(OAc)₂Et₃NDMF1002>95
BromobenzeneStyrenePd(OAc)₂Et₃NDMF10012~75

Data for 1-Bromo-4-nitrobenzene is presented as a proxy for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. The choice of ligand and base is crucial for achieving high yields.[6][7]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromonitrobenzene *AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11012~90
4-ChloronitrobenzeneAnilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene10018~85
4-IodonitrobenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1008>95
BromobenzeneAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene8012~90

Data for 4-Bromonitrobenzene is presented as a proxy for this compound.

Experimental Protocols

Detailed experimental procedures are provided below for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These protocols are representative and may require optimization for specific substrates and desired outcomes.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Heck Reaction Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Base (e.g., Na₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMA, 5 mL)

Procedure:

  • In a reaction vessel, dissolve the aryl halide and alkene in the solvent.

  • Add the base and the palladium catalyst.

  • Heat the mixture to the desired temperature (e.g., 50-140 °C) under an inert atmosphere.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, filter off the solids, and wash with a suitable solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., Xantphos, 2 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by the aryl halide and the amine.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the generalized workflows for the cross-coupling reactions discussed.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Cool, Dilute, and Wash C->D E Dry, Concentrate, and Purify D->E F F E->F Final Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aryl Halide and Alkene in Solvent B Add Base and Catalyst A->B C Heat under Inert Atmosphere B->C D Cool and Filter C->D E Concentrate and Purify D->E F F E->F Final Product

Caption: Generalized workflow for a Heck cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base B Add Solvent, Aryl Halide, and Amine A->B C Heat and Stir under Inert Atmosphere B->C D Cool, Dilute, and Wash C->D E Dry, Concentrate, and Purify D->E F F E->F Final Product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound stands as a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. Its performance is benchmarked against the well-documented reactivity of 4-bromo-1-nitrobenzene, indicating that it will readily participate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often providing high yields under relatively mild conditions. The activating effect of the nitro group makes it a more reactive coupling partner than simple aryl bromides and, in many cases, comparable to aryl iodides, while offering greater stability and lower cost. The protocols and comparative data presented in this guide serve as a valuable resource for chemists aiming to employ this versatile building block in their synthetic endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-methyl-1-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-4-methyl-1-nitrobenzene is a critical component of laboratory safety and environmental responsibility. As a compound classified with multiple hazard warnings, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Required Personal Protective Equipment

Before handling this compound for disposal, it is crucial to be fully aware of its hazard profile and to be equipped with the appropriate Personal Protective Equipment (PPE). The following tables summarize this vital information.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]Warning
Skin irritation (Category 2)H315: Causes skin irritation[1][2]Warning
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]Warning
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1][2]Warning

Table 2: Recommended Personal Protective Equipment (PPE) for Disposal

Protection TypeSpecificationRationale
Eye/Face ProtectionTightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin ProtectionChemically resistant, impervious gloves (e.g., nitrile rubber) and protective clothing.[1]Prevents skin contact which can cause irritation.[1]
Respiratory ProtectionUse a full-face respirator with an appropriate filter if exposure limits are exceeded or if dust/vapors are generated.[1]Protects against inhalation which may cause respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.

Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure chemical.

  • Contaminated solutions and reaction mixtures.

  • Spill cleanup materials (e.g., absorbent pads, vermiculite, sand).[4]

  • Grossly contaminated disposable labware (e.g., pipette tips, weighing boats).

  • Contaminated personal protective equipment.[5]

Keep this waste stream separate from other incompatible chemical waste.

Waste Containerization
  • Select an Appropriate Container: Use a robust, leak-proof container that is chemically compatible with this compound. The original container is often a suitable choice.[5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Do not use abbreviations. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Container Management: Keep the waste container tightly closed except when adding waste.[1] Ensure the exterior of the container remains clean and free from contamination. Do not fill the container to more than 90% capacity to allow for expansion.[5]

On-Site Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials.[1] Employ secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. The most common and recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities.[6][7][8]

Crucially, do not discharge this compound or its containers into sewer systems or waterways. [6]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[6]

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses for highly toxic compounds, must be collected and disposed of as hazardous waste along with the chemical itself.[5]

  • Final Disposal of Container: Once decontaminated and fully dried, deface the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_decon Empty Container Decontamination A Identify Waste Streams (Pure Chemical, Contaminated Materials, Spill Debris) C Select Chemically Compatible, Leak-Proof Container A->C B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) B->A D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D E Store in Designated, Secure, and Ventilated Area D->E F Use Secondary Containment E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Transport to Treatment Facility G->H I Controlled Incineration with Flue Gas Scrubbing H->I J Triple Rinse Container with Suitable Solvent K Collect Rinseate as Hazardous Waste J->K L Dispose of Decontaminated Container as Non-Hazardous Waste J->L K->C Add to waste container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Bromo-4-methyl-1-nitrobenzene (CAS No. 40385-54-4), ensuring laboratory safety and regulatory compliance. Adherence to these procedures is vital for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance.[1][2] It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE ItemSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from splashes and dust.
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber). Fire/flame resistant and impervious clothing.[1]To prevent skin contact and exposure.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded, use a full-face respirator.[1]To avoid inhalation of dust, vapors, or mists.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Have an eyewash station and safety shower readily accessible.

    • Assemble all necessary PPE as specified in the table above.

    • Keep the container tightly closed when not in use.[1]

  • Handling:

    • Avoid contact with skin and eyes.[1][3]

    • Avoid the formation of dust and aerosols.[1][3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • Store away from incompatible materials and foodstuff containers.[3]

Emergency and Disposal Procedures

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan:

  • Accidental Release:

    • Evacuate personnel to a safe area.[1][3]

    • Use personal protective equipment.[1][3]

    • Avoid dust formation.[1][3]

    • Collect the spillage and place it in a suitable, closed container for disposal.[1][3]

    • Prevent the chemical from entering drains.[1][3]

  • Waste Disposal:

    • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage cluster_emergency Emergency Protocol prep1 Ensure Proper Ventilation (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 emergency Spill or Exposure Occurs handle2->emergency disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 first_aid Administer First Aid emergency->first_aid Exposure spill_control Control Spill emergency->spill_control Spill report Report Incident first_aid->report spill_control->report

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.